Unlocking the Potential of Glucokinase Activation: A Deep Dive into the Structure-Activity Relationship of BMS-820132
For Immediate Release PRINCETON, NJ – December 8, 2025 – In the ongoing quest for novel therapeutics to combat type 2 diabetes, the allosteric activation of glucokinase (GK) has emerged as a promising strategy. Bristol M...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
PRINCETON, NJ – December 8, 2025 – In the ongoing quest for novel therapeutics to combat type 2 diabetes, the allosteric activation of glucokinase (GK) has emerged as a promising strategy. Bristol Myers Squibb's BMS-820132, a partial glucokinase activator, represents a significant advancement in this class of compounds, designed to mitigate the risk of hypoglycemia associated with full GK activation. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BMS-820132, offering valuable insights for researchers, scientists, and drug development professionals.
Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glycolysis.[1][2][3] Small molecule activators of GK can enhance glucose uptake and utilization, thereby lowering blood glucose levels. The development of BMS-820132 was the culmination of extensive SAR studies aimed at identifying a potent and safe clinical candidate.[1][2]
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the in vitro activity of BMS-820132 and its key analogs. The data highlights the impact of structural modifications on the potency of these compounds as glucokinase activators. The primary measure of activity is the AC50, the concentration of the compound that produces half-maximal activation of the glucokinase enzyme.
The determination of glucokinase activation was performed using a robust enzymatic assay. A detailed methodology is provided below to facilitate reproducibility and further investigation.
Glucokinase Activation Assay
Objective: To determine the concentration at which a compound elicits half-maximal activation (AC50) of the human glucokinase enzyme.
Principle: The assay measures the rate of glucose-6-phosphate (G6P) production by glucokinase. The G6P is then utilized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by fluorescence or absorbance at 340 nm.
Materials:
Recombinant human glucokinase
Glucose
Adenosine triphosphate (ATP)
Magnesium chloride (MgCl₂)
NADP+
Glucose-6-phosphate dehydrogenase (G6PDH)
Tris buffer (pH 7.4)
Test compounds (dissolved in DMSO)
96-well microplates
Procedure:
A reaction mixture is prepared containing Tris buffer, MgCl₂, ATP, NADP+, and G6PDH.
Test compounds at various concentrations are added to the wells of the microplate.
Recombinant human glucokinase is added to each well.
The reaction is initiated by the addition of glucose.
The plate is incubated at a controlled temperature (e.g., 30°C).
The rate of NADPH formation is measured kinetically over a set period using a plate reader.
The AC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Visualizing Key Relationships and Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the glucokinase signaling pathway, the experimental workflow, and the logical relationship of the SAR.
Caption: Glucokinase Signaling Pathway Activation by BMS-820132.
Caption: Workflow for the Glucokinase Enzymatic Activation Assay.
Caption: Logical Progression of the SAR studies leading to BMS-820132.
Conclusion
The discovery of BMS-820132 as a partial glucokinase activator is a testament to the power of systematic structure-activity relationship studies. By carefully modifying the core amino heteroaryl phosphonate benzamide scaffold, researchers at Bristol Myers Squibb were able to fine-tune the pharmacological profile of these compounds, leading to a potent activator with a potentially improved safety profile. The detailed data and methodologies presented in this guide are intended to support the ongoing research and development of novel glucokinase activators for the treatment of type 2 diabetes.
BMS-820132: A Technical Overview of a Partial Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals Published: December 8, 2025 Executive Summary BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an enzyme pivotal to g...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Published: December 8, 2025
Executive Summary
BMS-820132 is an investigational, orally active, partial activator of glucokinase (GK), an enzyme pivotal to glucose homeostasis. Developed by Bristol Myers Squibb, this compound was designed to address the therapeutic potential of glucokinase activation for type 2 diabetes while mitigating the risk of hypoglycemia observed with full GK activators.[1][2] Preclinical studies have demonstrated its ability to modulate glucokinase activity and impact glucose metabolism. Phase 1 clinical trials have been completed, though detailed results are not publicly available. This document provides a comprehensive technical guide to the core preclinical data and mechanism of action of BMS-820132.
Introduction to Glucokinase Activation
Glucokinase, found predominantly in the liver and pancreatic β-cells, acts as a glucose sensor, regulating insulin secretion and hepatic glucose metabolism.[1] Its activation is a key step in the glycolytic pathway, converting glucose to glucose-6-phosphate. Small molecule activators of glucokinase have been pursued as a therapeutic strategy for type 2 diabetes due to their potential to enhance glucose-stimulated insulin secretion and increase hepatic glucose uptake.[1][2] However, early generation, "full" glucokinase activators were associated with a significant risk of hypoglycemia.[1][2] BMS-820132 was developed as a "partial" activator to achieve a more controlled and physiological modulation of glucokinase activity, thereby aiming for a better safety profile.[1][2]
Mechanism of Action
BMS-820132 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve for glucokinase activity, meaning the enzyme is more active at lower glucose concentrations than it would be otherwise. As a partial activator, BMS-820132 is designed to elicit a submaximal activation of glucokinase compared to full activators, which is intended to reduce the likelihood of excessive insulin secretion and subsequent hypoglycemia, particularly in low-glucose conditions.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: Glucokinase activation pathway in pancreatic β-cells.
Preclinical Pharmacology
In Vitro Data
BMS-820132 has been characterized as a potent partial activator of glucokinase.
Parameter
Value
Description
AC50
29 nM
Concentration for 50% of maximal activation of glucokinase.[3]
EC50 (12 mM Glucose)
39 nM
Effective concentration in rats with hyperglycemia.[4][5]
EC50 (5 mM Glucose)
73 nM
Effective concentration in rats with normal blood glucose.[4][5]
In Vivo Data
Studies in animal models have demonstrated the glucose-lowering effects of BMS-820132.
Animal Model
Dosing
Key Findings
High-fat diet-induced obese (DIO) mice
3 µmol/kg and 30 µmol/kg (single oral dose)
Decreased glucose levels in an oral glucose tolerance test (OGTT).[3]
In Vitro Glucokinase Activation Assay (Representative Protocol)
A representative protocol for determining the in vitro activation of glucokinase by a compound like BMS-820132 would involve the following steps. The specific details for the BMS-820132 assays are proprietary to Bristol Myers Squibb.
Caption: Workflow for an in vitro glucokinase activation assay.
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer, recombinant human glucokinase, the coupling enzyme glucose-6-phosphate dehydrogenase (G6PDH), ATP, and NADP⁺.
Compound Addition: BMS-820132 is added to the reaction mixture at various concentrations.
Initiation of Reaction: The reaction is initiated by the addition of glucose.
Measurement: The activity of glucokinase is indirectly measured by monitoring the rate of NADPH production, which is catalyzed by G6PDH as it converts the glucose-6-phosphate product of the glucokinase reaction. The increase in absorbance at 340 nm due to NADPH formation is measured over time using a spectrophotometer.
Data Analysis: The rate of reaction at each concentration of BMS-820132 is determined. The data is then plotted as the percentage of activation against the log of the compound concentration to generate a dose-response curve, from which the AC50 value is calculated.
In Vivo Oral Glucose Tolerance Test (OGTT) (Representative Protocol)
The following is a general protocol for an OGTT in rodents.
Caption: Protocol for an oral glucose tolerance test (OGTT).
Animal Acclimation and Fasting: Rodents are acclimated to the experimental conditions and then fasted overnight (typically 16-18 hours) with free access to water.
Baseline Blood Sample: A baseline blood sample is collected (t=0 minutes) to measure fasting blood glucose levels.
Compound Administration: BMS-820132 or a vehicle control is administered orally at the desired doses.
Glucose Challenge: After a specified time following compound administration (e.g., 30-60 minutes), an oral glucose challenge (e.g., 2 g/kg body weight) is given.
Serial Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
Blood Glucose Measurement: Blood glucose concentrations in the collected samples are measured using a glucometer.
Data Analysis: The blood glucose levels over time are plotted, and the area under the curve (AUC) is calculated to assess the effect of the compound on glucose tolerance.
Clinical Development
BMS-820132 has undergone Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in subjects with type 2 diabetes.
Clinical Trial Identifier
Title
Status
NCT01105429
Placebo-Controlled, Ascending Single-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of BMS-820132 in Subjects With Type 2 Diabetes on Background Therapy of Metformin
Completed
NCT01290575
Placebo-Controlled, Ascending Multiple-Dose Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Pharmacodynamics of BMS-820132 in Subjects With Type 2 Diabetes Treated With Metformin Monotherapy
As of the publication of this document, the detailed results of these clinical trials have not been made publicly available in peer-reviewed journals or conference proceedings.[4][5]
Toxicology
Toxicology studies were conducted in rats and dogs. In healthy euglycemic Sprague-Dawley rats and beagle dogs, administration of BMS-820132 for one month led to significant and prolonged hypoglycemia, which was associated with adverse histopathological findings. However, when administered to hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats, BMS-820132 did not cause hypoglycemia or the associated adverse effects. This suggests that the observed toxicity in healthy animals was a consequence of the exaggerated pharmacological effect (i.e., potent glucose-lowering leading to hypoglycemia) rather than off-target toxicity.
Conclusion
BMS-820132 is a partial glucokinase activator that has demonstrated promising preclinical activity in modulating glucose metabolism. Its development was aimed at harnessing the therapeutic benefits of glucokinase activation while minimizing the risk of hypoglycemia. The available preclinical data supports its mechanism of action and in vivo efficacy in animal models. While Phase 1 clinical trials have been completed, the absence of publicly available data precludes a comprehensive assessment of its clinical potential and safety profile in humans. Further disclosure of the clinical trial results is necessary to fully understand the therapeutic utility of BMS-820132.
BMS-820132: A Technical Guide to a Partial Glucokinase Activator
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is a potent and orally active partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a potent and orally active partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis.[1][2] As a key regulator of glucose-stimulated insulin secretion in pancreatic β-cells and glucose disposal in the liver, glucokinase has emerged as a significant therapeutic target for the treatment of type 2 diabetes mellitus. BMS-820132 has been investigated for its potential to modulate glucokinase activity and thereby improve glycemic control. This document provides a comprehensive overview of the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for BMS-820132.
Chemical Properties and Data
BMS-820132 is a complex organic molecule with the CAS Number 1001419-18-6.[2][3] Its chemical structure and properties are summarized in the table below.
The synthesis of BMS-820132 is a multi-step process that involves the formation of key amide and ether linkages, culminating in the introduction of the phosphonate group. While a detailed, step-by-step protocol is not publicly available, the general synthetic route has been described in the scientific literature. The process can be summarized as the coupling of a substituted pyrazole intermediate with a functionalized benzoic acid derivative, followed by the incorporation of the diethyl phosphonate moiety.
Below is a logical workflow diagram illustrating the key stages of the synthesis.
Caption: Simplified workflow for the synthesis of BMS-820132.
Mechanism of Action and Signaling Pathways
BMS-820132 functions as a partial allosteric activator of glucokinase.[1][6] Glucokinase acts as a glucose sensor in several key metabolic tissues, most notably the pancreatic β-cells and the liver. By binding to an allosteric site on the glucokinase enzyme, BMS-820132 enhances its catalytic activity, leading to increased phosphorylation of glucose to glucose-6-phosphate. This action has distinct downstream effects in different tissues.
Pancreatic β-Cell Signaling
In pancreatic β-cells, the activation of glucokinase by BMS-820132 increases the rate of glycolysis. This leads to a rise in the intracellular ATP/ADP ratio, which in turn closes ATP-sensitive potassium (K-ATP) channels on the cell membrane. The closure of these channels causes membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium ions. The elevated intracellular calcium triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.
Caption: Signaling pathway of BMS-820132 in pancreatic β-cells.
Hepatic Signaling
In the liver, glucokinase activation by BMS-820132 also increases the formation of glucose-6-phosphate. This has two primary metabolic fates: it can be converted into glycogen for storage or enter the glycolytic pathway to produce pyruvate and subsequently ATP. Both pathways contribute to the liver's role in postprandial glucose uptake and disposal, thereby lowering blood glucose levels.
Caption: Signaling pathway of BMS-820132 in hepatocytes.
Experimental Protocols
The following are generalized protocols for key experiments involving glucokinase activators like BMS-820132. Researchers should optimize these protocols based on their specific experimental setup and objectives.
Glucokinase Activation Assay
This assay measures the ability of a compound to enhance the enzymatic activity of glucokinase. A common method is a coupled-enzyme assay where the production of glucose-6-phosphate is linked to the reduction of NADP+ by glucose-6-phosphate dehydrogenase, which can be monitored spectrophotometrically.
Materials:
Recombinant human glucokinase
Glucose
ATP
NADP+
Glucose-6-phosphate dehydrogenase (G6PDH)
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
BMS-820132 (or other test compounds) dissolved in DMSO
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
Prepare a reaction mixture containing assay buffer, glucose, ATP, NADP+, and G6PDH.
Add a small volume of BMS-820132 solution (at various concentrations) or DMSO (as a vehicle control) to the wells of the microplate.
Add the reaction mixture to each well.
Initiate the reaction by adding glucokinase to each well.
Immediately place the plate in the microplate reader and measure the increase in absorbance at 340 nm over time at a constant temperature.
The rate of increase in absorbance is proportional to the rate of glucokinase activity.
Calculate the fold activation by comparing the rates in the presence of BMS-820132 to the vehicle control.
Caption: Workflow for a typical glucokinase activation assay.
Oral Glucose Tolerance Test (OGTT) in Rodents
An OGTT is a common in vivo experiment to assess the effect of a compound on glucose tolerance.
Materials:
Rodents (e.g., mice or rats), fasted overnight
BMS-820132 formulation for oral administration
Vehicle control
Glucose solution for oral gavage (e.g., 2 g/kg)
Blood glucose meter and test strips
Equipment for blood collection (e.g., lancets, micro-hematocrit tubes)
Procedure:
Fast the animals overnight (approximately 16 hours) with free access to water.
Record the baseline blood glucose level (t=0) from a tail snip.
Orally administer BMS-820132 or the vehicle control to the animals.
After a specific pre-treatment time (e.g., 30-60 minutes), administer an oral glucose bolus.
Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.
A reduction in the glucose AUC in the BMS-820132-treated group compared to the vehicle group indicates improved glucose tolerance.
Caption: Workflow for a typical oral glucose tolerance test.
Conclusion
BMS-820132 is a valuable research tool for investigating the role of glucokinase in glucose metabolism and the potential of glucokinase activators as therapeutic agents for type 2 diabetes. This guide provides essential technical information to aid researchers in their studies with this compound. It is important to note that all experiments should be conducted in accordance with relevant laboratory safety protocols and animal welfare regulations.
An In-depth Technical Guide on BMS-820132 for Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals Executive Summary BMS-820132 is a novel, orally bioavailable, partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeosta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-820132 is a novel, orally bioavailable, partial activator of glucokinase (GK), an enzyme that plays a pivotal role in glucose homeostasis. Developed by Bristol Myers Squibb, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus. Unlike full glucokinase activators which have been associated with a significant risk of hypoglycemia, BMS-820132 was designed as a partial activator to mitigate this risk while maintaining glucose-lowering efficacy. This technical guide provides a comprehensive overview of the preclinical data available for BMS-820132, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetics. Detailed experimental protocols and visualizations of the relevant signaling pathways are also presented to support further research and development in this area. While Phase I clinical trials have been completed, detailed quantitative results are not publicly available at the time of this writing.
Introduction
Glucokinase (GK), also known as hexokinase IV, acts as a glucose sensor in key metabolic tissues, primarily the pancreatic β-cells and hepatocytes.[1] In pancreatic β-cells, GK is the rate-limiting enzyme in glucose metabolism, thereby regulating glucose-stimulated insulin secretion (GSIS).[1] In the liver, GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis and a reduction in hepatic glucose output.[2] Small molecule glucokinase activators (GKAs) that allosterically activate GK have emerged as a promising therapeutic strategy for type 2 diabetes.[3] However, early-generation "full" GKAs were hampered by a significant risk of hypoglycemia.[3]
BMS-820132 was developed as a "partial" GK activator with the aim of providing a wider therapeutic window by reducing the risk of hypoglycemia.[3] This document summarizes the key preclinical findings for BMS-820132 and provides a technical resource for researchers in the field.
Mechanism of Action
BMS-820132 is an allosteric activator of the glucokinase enzyme.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose and enhances its catalytic activity.[3] This leads to increased glucose phosphorylation in pancreatic β-cells and hepatocytes, resulting in:
In Pancreatic β-cells: Enhanced glucose-stimulated insulin secretion.
In Hepatocytes: Increased glucose uptake and glycogen synthesis, and decreased hepatic glucose production.
The "partial" activation nature of BMS-820132 suggests that it may not fully activate the enzyme at low glucose concentrations, thereby reducing the risk of inappropriate insulin secretion and subsequent hypoglycemia.[3]
A biochemical assay using recombinant human glucokinase is performed to determine the potency of BMS-820132. The assay measures the rate of glucose phosphorylation, which is coupled to the production of a detectable signal (e.g., NADH formation measured by absorbance at 340 nm).
Detection: Spectrophotometric measurement of NADH production at 340 nm.
Procedure: The reaction is initiated by adding ATP to a mixture of glucokinase, glucose, BMS-820132 (at varying concentrations), and the coupling enzymes. The rate of NADH production is monitored over time.
Data Analysis: The concentration of BMS-820132 that produces 50% of the maximal activation (AC50) is calculated by fitting the data to a dose-response curve.
Oral Glucose Tolerance Test (OGTT) in DIO Mice
This experiment assesses the effect of BMS-820132 on glucose tolerance in a diet-induced obesity mouse model of type 2 diabetes.
Animals: Male high-fat diet-induced obese (DIO) mice.
Acclimation: Animals are acclimated to the facility for at least one week before the experiment.
Fasting: Mice are fasted overnight (approximately 16 hours) before the study.
Dosing: BMS-820132 or vehicle is administered orally at specified doses.
Glucose Challenge: A solution of glucose (e.g., 2 g/kg) is administered orally 30 minutes after compound administration.
Blood Sampling: Blood samples are collected from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose excursion.
Signaling Pathways and Experimental Workflows
Glucokinase Activation Pathway in Pancreatic β-cells
In Vivo Efficacy of BMS-820132: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the in vivo efficacy of BMS-820132, a partial glucokinase (GK) activator, in various animal models...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of BMS-820132, a partial glucokinase (GK) activator, in various animal models. The information presented herein is intended to support preclinical research and drug development efforts by offering detailed insights into the compound's pharmacological effects, experimental methodologies, and underlying mechanisms of action.
Core Efficacy and Mechanism of Action
BMS-820132 is an orally bioavailable small molecule that acts as a partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][2] By enhancing GK activity, BMS-820132 facilitates the phosphorylation of glucose to glucose-6-phosphate, the initial and rate-limiting step in glycolysis. This action is central to its glucose-lowering effects observed in preclinical models.[1]
In pancreatic β-cells, the increased conversion of glucose to glucose-6-phosphate leads to a higher ATP:ADP ratio. This, in turn, triggers the closure of ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization and an influx of calcium ions (Ca2+). The rise in intracellular Ca2+ stimulates the exocytosis of insulin-containing granules, resulting in increased glucose-stimulated insulin secretion.
Quantitative Efficacy Data in Animal Models
The in vivo efficacy of BMS-820132 has been evaluated in several animal models, demonstrating its potential for glycemic control. However, its effects are notably dependent on the glycemic state of the animal model.
Animal Model
Dosing Regimen
Key Efficacy Findings
Reference(s)
High-Fat Diet-Induced Obese (DIO) Mice
3 µmol/kg and 30 µmol/kg (oral, single dose)
Dose-dependent reduction in glucose levels during an oral glucose tolerance test (OGTT).
No significant glucose-lowering effect. Importantly, BMS-820132 did not induce hypoglycemia or the associated histopathological toxicities seen in euglycemic rats, even at exposures exceeding those in SD rats.[1]
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. The following sections outline the key experimental protocols used in the evaluation of BMS-820132.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of a compound on glucose disposal following an oral glucose challenge.
Animals: High-fat diet-induced obese (DIO) mice are commonly used to model insulin resistance.
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.
Compound Administration: BMS-820132 is administered orally (e.g., via gavage) at the desired doses (e.g., 3 and 30 µmol/kg). A vehicle control group receives the formulation excipient.
Glucose Challenge: 30-60 minutes after compound administration, a baseline blood sample is collected (t=0). Immediately after, a glucose solution (typically 2 g/kg body weight) is administered orally.
Blood Sampling: Blood samples are collected at various time points post-glucose administration (e.g., 15, 30, 60, and 120 minutes) via tail vein or retro-orbital bleeding.
Analysis: Blood glucose levels are measured using a glucometer. The area under the curve (AUC) for glucose is calculated to quantify the overall glucose excursion.
Chronic Dosing and Toxicity Study in Sprague-Dawley Rats
This protocol evaluates the long-term efficacy and safety of a compound in a normoglycemic model.
Animals: Healthy, male and female Sprague-Dawley rats.
Dosing: BMS-820132 is administered orally once daily for a period of one month at a range of doses (e.g., 10, 50, 100, 200 mg/kg).
Monitoring:
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as lethargy, tremors, or changes in behavior.
Blood Glucose Monitoring: Blood glucose levels are monitored regularly to assess for hypoglycemia.
Body Weight and Food Consumption: Measured weekly to assess general health.
Terminal Procedures: At the end of the study, animals are euthanized, and blood is collected for clinical chemistry and hematology. A full necropsy is performed, and major organs and tissues are collected for histopathological examination to identify any treatment-related changes.[1]
Efficacy and Safety Study in Zucker Diabetic Fatty (ZDF) Rats
This protocol assesses the efficacy and safety of a compound in a genetic model of type 2 diabetes and obesity.
Animals: Male Zucker Diabetic Fatty (ZDF) rats, which are hyperglycemic and insulin-resistant.
Dosing: BMS-820132 is administered orally on a daily basis for one month.
Endpoints:
Glycemic Control: Blood glucose levels are monitored throughout the study to determine if the compound can lower glucose in a hyperglycemic state.
Safety Assessment: Animals are monitored for clinical signs of hypoglycemia and other toxicities.
Histopathology: At the end of the study, tissues are collected for histopathological analysis to confirm the absence of the toxicities observed in euglycemic models.[1]
Signaling Pathways and Experimental Workflows
Visual representations of the underlying biological processes and experimental designs are provided below to facilitate a deeper understanding.
BMS-820132: A Technical Overview of a Partial Glucokinase Activator for Glucose Homeostasis Regulation
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is a partial activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. Developed by Bristol Myers Squib...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. Developed by Bristol Myers Squibb, this compound has been investigated as a potential therapeutic agent for type 2 diabetes mellitus.[1][2] Glucokinase acts as a glucose sensor in key metabolic tissues, primarily the pancreas and liver, and its activation is a promising strategy for managing hyperglycemia.[1][2] This technical guide provides an in-depth overview of BMS-820132, focusing on its mechanism of action, its impact on glucose metabolism as demonstrated in preclinical and clinical studies, and the experimental methodologies employed in its evaluation.
Core Mechanism of Action: Partial Activation of Glucokinase
BMS-820132 functions as an allosteric activator of glucokinase, enhancing its enzymatic activity.[1] Glucokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, a rate-limiting step in glucose metabolism in both pancreatic β-cells and hepatocytes.[1] As a "partial" activator, BMS-820132 is designed to modulate GK activity in a glucose-dependent manner, aiming to reduce the risk of hypoglycemia that has been a concern with "full" glucokinase activators.[1]
In pancreatic β-cells, the activation of glucokinase by BMS-820132 is intended to increase glucose-stimulated insulin secretion. In the liver, it is expected to enhance glucose uptake and glycogen synthesis. This dual action addresses key pathophysiological defects in type 2 diabetes.
Preclinical and Clinical Data Summary
In Vitro Activity
Parameter
Value
AC50
29 nM
Mechanism
Partial Glucokinase Activator
AC50: The concentration of a drug that gives half-maximal response.
Preclinical In Vivo Efficacy
Oral glucose tolerance tests (OGTT) in preclinical models have been a key measure of BMS-820132's efficacy.
Table 1: Effect of BMS-820132 on Glucose Levels in an Oral Glucose Tolerance Test (OGTT) in Normal Rats
Treatment Group
Dose (μmol/kg, p.o.)
Glucose Lowering Effect
Vehicle Control
-
-
BMS-820132
3
Yes
BMS-820132
30
Yes
p.o.: per os (by mouth)
It is noteworthy that in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes, BMS-820132 did not demonstrate a significant glucose-lowering effect in the OGTT.[3]
Clinical Trial Information
BMS-820132 has been evaluated in Phase 1 clinical trials to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy subjects and in patients with type 2 diabetes. The following clinical trials have been registered:
NCT01105429: A placebo-controlled, ascending single-dose study in subjects with type 2 diabetes on background metformin therapy.[2]
NCT01290575: A placebo-controlled, ascending multiple-dose study in subjects with type 2 diabetes treated with metformin monotherapy.[2]
While detailed quantitative results from these trials are not publicly available in tabular format, the progression to these stages indicates initial safety and tolerability.
Toxicology Studies
Toxicology studies of BMS-820132 have been conducted in both rats and dogs. A one-month study in healthy euglycemic Sprague-Dawley (SD) rats and beagle dogs revealed that at exposures comparable to therapeutic clinical levels, BMS-820132 led to significant and prolonged hypoglycemia.[2] This was associated with adverse histopathological findings in the stomach, sciatic nerve, myocardium, and skeletal muscles.[2]
To investigate if these toxicities were a direct result of the exaggerated pharmacology (i.e., hypoglycemia), a subsequent one-month study was conducted in male Zucker diabetic fatty (ZDF) rats, which are hyperglycemic and insulin-resistant.[2] In this diabetic model, BMS-820132 did not induce hypoglycemia or the associated adverse effects observed in the euglycemic animals, even at higher exposures.[2] This suggests that the observed toxicities in the initial studies were likely secondary to prolonged hypoglycemia.[2]
Table 2: Summary of 1-Month Toxicology Studies
Species
Model
Dose Range (mg/kg, p.o., once daily)
Key Findings
Sprague-Dawley Rats
Euglycemic
10-200
Marked and extended hypoglycemia, degenerative histopathological changes.[2][3]
Beagle Dogs
Euglycemic
10, 60, 120
Marked and extended hypoglycemia, degenerative histopathological changes.[2][3]
Zucker Diabetic Fatty (ZDF) Rats
Hyperglycemic
Not specified
No hypoglycemia or associated histopathological adverse effects.[2]
Experimental Protocols
In Vitro Glucokinase Activation Assay
A detailed experimental protocol for the in vitro glucokinase activation assay for BMS-820132 is not publicly available. However, a general methodology for such an assay would involve:
Enzyme and Substrates: Recombinant human glucokinase, glucose, and adenosine triphosphate (ATP).
Assay Principle: The assay measures the rate of glucose phosphorylation to glucose-6-phosphate. This can be coupled to a subsequent enzymatic reaction that produces a detectable signal (e.g., colorimetric, fluorescent, or luminescent). For instance, the production of ADP can be coupled to the pyruvate kinase and lactate dehydrogenase system, where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm.
Procedure:
Glucokinase is incubated with varying concentrations of BMS-820132.
The reaction is initiated by the addition of glucose and ATP.
The rate of the reaction is measured over time using a plate reader.
Data is analyzed to determine the AC50 value, which is the concentration of BMS-820132 that produces 50% of the maximum activation.
Oral Glucose Tolerance Test (OGTT) in Rodents
The following is a generalized protocol for an OGTT in rats, based on standard methodologies. The specific parameters for the BMS-820132 studies may have varied.
Animal Model: Male Sprague-Dawley rats or other relevant strains.
Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.
Fasting: Animals are fasted overnight (typically 16-18 hours) with free access to water.
Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein to measure fasting blood glucose levels.
Drug Administration: BMS-820132 or vehicle is administered orally (p.o.) via gavage at the specified doses (e.g., 3 and 30 μmol/kg).[3]
Glucose Challenge: After a set period following drug administration (e.g., 30-60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Glucose Measurement: Blood glucose concentrations are measured using a glucometer.
Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between the treatment and vehicle groups to assess the effect of the compound on glucose tolerance.
One-Month Toxicology Study in Rats and Dogs
The following is a generalized protocol for a sub-chronic toxicology study.
Animal Models: Sprague-Dawley rats and Beagle dogs.
Groups: At least three dose groups of BMS-820132 and a concurrent control group receiving the vehicle. Both male and female animals are typically included.
Dosing: The test article is administered daily (e.g., orally via gavage or in capsules) for 28 or 30 consecutive days. Doses for BMS-820132 ranged from 10 to 200 mg/kg in rats and 10 to 120 mg/kg in dogs.[3]
Observations:
Clinical Signs: Animals are observed daily for any signs of toxicity.
Body Weight and Food Consumption: Measured weekly.
Ophthalmology: Examinations are performed before the study and at termination.
Electrocardiography (ECG): Performed in larger animals like dogs at baseline and at the end of the study.
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry, and urinalysis.
Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. A comprehensive set of tissues is collected, preserved, and examined microscopically by a veterinary pathologist.
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway in Pancreatic β-Cell
Caption: Glucokinase activation pathway in pancreatic β-cells.
Glucokinase Activation Signaling Pathway in Hepatocyte
Caption: Glucokinase activation pathway in hepatocytes.
Experimental Workflow for Preclinical Evaluation of BMS-820132
Caption: Preclinical evaluation workflow for BMS-820132.
Conclusion
BMS-820132 is a partial glucokinase activator that has demonstrated glucose-lowering effects in preclinical models, albeit with a potential for hypoglycemia at therapeutic doses in euglycemic conditions. The toxicology studies in a diabetic rat model suggest that the observed adverse effects are likely a consequence of exaggerated pharmacology rather than direct off-target toxicity. The progression of BMS-820132 to Phase 1 clinical trials indicates its potential as a therapeutic agent for type 2 diabetes. However, the lack of publicly available detailed clinical efficacy data makes it challenging to fully assess its therapeutic window and future prospects. Further research and publication of clinical trial results are necessary to fully elucidate the role of BMS-820132 in the management of glucose homeostasis.
Application Notes and Protocols for In Vitro Assays of BMS-820132, a Partial Glucokinase Activator
Audience: Researchers, scientists, and drug development professionals. Introduction BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] As a glucose sensor in pa...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] As a glucose sensor in pancreatic β-cells and hepatocytes, glucokinase plays a pivotal role in regulating insulin secretion and hepatic glucose metabolism.[2][3] Allosteric activators of glucokinase, such as BMS-820132, are of significant interest as potential therapeutic agents for type 2 diabetes.[4][5][6] Unlike full activators, partial activators like BMS-820132 are designed to mitigate the risk of hypoglycemia.[4][5] These application notes provide detailed protocols for the in vitro characterization of BMS-820132 and similar compounds.
Data Presentation
The in vitro activity of BMS-820132 on glucokinase can be quantified by determining its effect on the enzyme's kinetic parameters. The following table summarizes key quantitative data that can be obtained from the described assays.
The concentration of the compound that produces 50% of the maximal activation of glucokinase at a fixed glucose concentration.
Fold Activation (at saturating concentration)
To be determined
The maximum increase in glucokinase activity in the presence of the compound compared to the basal activity.
Effect on Km for Glucose
To be determined
The impact of the compound on the substrate concentration (glucose) at which the reaction rate is half of Vmax. Glucokinase activators typically decrease the Km for glucose.
Effect on Vmax
To be determined
The effect of the compound on the maximum rate of the enzymatic reaction at saturating substrate concentrations. Partial activators may have a modest effect on Vmax compared to full activators.
Signaling Pathway
Glucokinase acts as a glucose sensor. In pancreatic β-cells, increased glucose levels lead to a conformational change in glucokinase, enhancing its activity. This results in increased glucose phosphorylation, a higher ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, calcium influx, and ultimately, insulin secretion. In hepatocytes, glucokinase activation promotes glucose uptake and conversion to glycogen. BMS-820132 allosterically binds to glucokinase, inducing a conformational change that increases its affinity for glucose and enhances its catalytic activity, thereby amplifying these downstream signals.
Caption: Glucokinase signaling pathway in a pancreatic β-cell.
Experimental Protocols
A common and robust method for determining the in vitro activity of glucokinase activators is a coupled-enzyme fluorometric assay. This assay measures the rate of NADPH production, which is directly proportional to glucokinase activity.
Principle of the Assay
Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The fluorescence of NADPH (Ex/Em = 340/460 nm) is monitored over time.
Assay Buffer: 50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 2 mM dithiothreitol (DTT), 0.1% BSA, pH 7.4.
Enzyme Solution: Prepare a working solution of recombinant human glucokinase in assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 30 minutes.
Substrate/Cofactor Mix: Prepare a 2X working solution in assay buffer containing D-Glucose, ATP, and NADP+. The final concentrations in the assay will be varied to determine kinetic parameters. For AC50 determination, a fixed concentration of glucose (e.g., 5 mM) is typically used.
Coupling Enzyme Solution: Prepare a working solution of G6PDH in assay buffer.
Compound Stock Solution: Prepare a 10 mM stock solution of BMS-820132 in 100% DMSO.
Compound Dilution Series: Perform serial dilutions of the BMS-820132 stock solution in DMSO to create a range of concentrations for testing.
Experimental Workflow
Caption: Experimental workflow for the glucokinase activation assay.
Assay Procedure
To each well of a 96-well microplate, add the components in the following order:
Assay Buffer
G6PDH solution
Substrate/Cofactor Mix (containing glucose, ATP, and NADP+)
1 µL of the BMS-820132 dilution series or DMSO for control wells. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
Mix the plate gently and pre-incubate at 37°C for 10 minutes.
Initiate the reaction by adding the Glucokinase Enzyme Solution to each well.
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Measure the fluorescence intensity (Ex/Em = 340/460 nm) every minute for 30-60 minutes.
Data Analysis
For each well, plot the fluorescence intensity against time. The initial reaction rate (velocity) is the slope of the linear portion of this curve.
Percentage Activation: Calculate the percentage activation of glucokinase by BMS-820132 at each concentration using the following formula:
Where Rate_compound is the reaction rate in the presence of BMS-820132, Rate_DMSO is the basal reaction rate with DMSO only, and Rate_max_activation is the rate at the highest, saturating concentration of a full activator (or the highest concentration of BMS-820132 tested if a full activator is not used as a reference).
AC50 Determination: Plot the percentage activation against the logarithm of the BMS-820132 concentration. Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
Kinetic Parameter Determination (Km and Vmax): To determine the effect of BMS-820132 on the Km for glucose and Vmax, perform the assay with varying concentrations of glucose at a fixed, saturating concentration of BMS-820132. Plot the reaction rates against the glucose concentration and fit the data to the Michaelis-Menten equation.
Conclusion
The provided protocols and application notes offer a comprehensive guide for the in vitro characterization of the partial glucokinase activator, BMS-820132. These assays are essential for understanding its mechanism of action and for the discovery and development of novel glucokinase activators for the treatment of type 2 diabetes. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data for drug development professionals.
Application Notes and Protocols for BMS-820132 Administration in Sprague-Dawley Rats
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the administration of BMS-820132, a partial glucokinase activator, to Sprague-Dawley rats. The i...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of BMS-820132, a partial glucokinase activator, to Sprague-Dawley rats. The information compiled herein is intended to guide researchers in designing and executing preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological evaluations.
Compound Information
Compound Name: BMS-820132
Mechanism of Action: BMS-820132 is an orally active, partial activator of glucokinase (GK). Glucokinase is a key enzyme in glucose metabolism, primarily in the liver and pancreatic β-cells. By partially activating GK, BMS-820132 enhances glucose uptake and utilization, leading to a reduction in blood glucose levels. This targeted action makes it a potential therapeutic agent for type 2 diabetes.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of BMS-820132 in Sprague-Dawley rats.
Decreased glucose levels in an oral glucose tolerance test (OGTT).[1]
Experimental Protocols
Formulation and Dosing
Formulation:
For oral administration, BMS-820132 can be formulated as a solution or suspension. Two potential vehicles are:
10% DMSO in 90% Corn Oil: This formulation can achieve a solubility of at least 2.5 mg/mL.
10% DMSO in 90% (20% SBE-β-CD in Saline): This aqueous-based formulation can also achieve a solubility of at least 2.5 mg/mL.
Dosing Protocol (Oral Gavage):
Animal Preparation: Acclimatize male Sprague-Dawley rats for a minimum of 3 days before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
Dose Calculation: Calculate the required dose volume based on the most recent body weight of each animal.
Restraint: Gently but firmly restrain the rat to immobilize its head and torso.
Gavage Needle Insertion: Use a straight or slightly curved, ball-tipped stainless steel gavage needle (16-18 gauge for adult rats). Measure the needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach. Gently insert the needle into the esophagus, allowing the rat to swallow it.
Administration: Slowly administer the calculated dose volume.
Post-Dosing Monitoring: Observe the animal for any signs of distress immediately after dosing and periodically for the first few hours.
Pharmacokinetic Study Protocol
Animal Groups: Divide rats into groups for different time points of blood collection. A typical design would include pre-dose (0 h) and multiple post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
Dosing: Administer a single oral dose of BMS-820132 as described in section 3.1.
Blood Sample Collection (Tail Vein):
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
Clean the tail with an alcohol swab.
Using a 25-27 gauge needle, puncture one of the lateral tail veins.
Collect approximately 0.2-0.3 mL of blood into EDTA-coated tubes at each time point.
Apply gentle pressure to the puncture site to stop the bleeding.
Plasma Preparation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
Sample Storage: Store the plasma samples at -80°C until analysis.
Bioanalytical Method (LC-MS/MS)
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the quantification of BMS-820132 in rat plasma. The following is a general protocol that should be optimized and validated for specific laboratory conditions.
Sample Preparation (Protein Precipitation):
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
Reconstitute the residue in a suitable mobile phase for injection.
Chromatographic Conditions (Example):
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for BMS-820132 and the internal standard.
Oral Glucose Tolerance Test (OGTT) Protocol
Animal Preparation: Fast rats overnight (approximately 16 hours) with free access to water.
Baseline Blood Glucose: Collect a baseline blood sample (t=0) from the tail vein and measure the blood glucose level using a glucometer.
Drug Administration: Administer BMS-820132 or vehicle orally.
Glucose Challenge: After a specified time post-drug administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
Blood Glucose Monitoring: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes) and measure blood glucose levels.
Signaling Pathways and Experimental Workflows
Glucokinase Activation Signaling Pathway in Hepatocytes
Caption: Glucokinase activation pathway in hepatocytes.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study in rats.
Logical Relationship of BMS-820132's Effect
Caption: Logical flow of BMS-820132's physiological effects.
Application Notes and Protocols for the Use of BMS-820132 in Zucker Diabetic Fatty (ZDF) Rat Models
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in glucose metabolism. As a potential therapeutic agent for type 2 diabetes...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in glucose metabolism. As a potential therapeutic agent for type 2 diabetes, its effects have been evaluated in various preclinical models, including the Zucker diabetic fatty (ZDF) rat. The ZDF rat is a well-established model of obesity, insulin resistance, and hyperglycemia, making it a relevant model for studying anti-diabetic compounds.[1][2][3] These application notes provide a summary of the available information on the use of BMS-820132 in ZDF rats, including experimental protocols and data.
It is important to note that the primary study involving BMS-820132 in ZDF rats focused on toxicology and the potential for hypoglycemia.[4] The available data suggests that while the compound was well-tolerated and did not induce hypoglycemia in this hyperglycemic model, it also did not demonstrate significant efficacy in improving glucose tolerance.[4][5]
Data Presentation
The following tables summarize quantitative data relevant to the ZDF rat model. It is critical to understand that specific data from the one-month BMS-820132 study in ZDF rats is not publicly available in tabular format. Therefore, the data presented below is representative of typical values for male ZDF rats and their lean littermates from various studies to provide a baseline for experimental design and interpretation.
Table 1: General Metabolic Parameters in Male ZDF Rats and Lean Controls
The following are detailed methodologies for key experiments relevant to the study of BMS-820132 in ZDF rat models, based on the available literature.
One-Month Toxicology and Efficacy Study
This protocol is based on the toxicology study by Tirmenstein et al. (2015) and supplementary information.[4][5]
Animals: Male Zucker diabetic fatty (ZDF) rats. The specific age at the start of the study is not detailed in the available abstract but is a critical parameter to define based on the desired diabetic state.
Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, unless fasting is required for a procedure.
Acclimation: Allow for a sufficient acclimation period (e.g., one week) before the start of the experiment.
Vehicle: The specific vehicle was not mentioned in the available abstracts. A common vehicle for oral administration of similar compounds is a suspension in 0.5% methylcellulose or a similar suspending agent. It is crucial to determine the appropriate vehicle for BMS-820132.
Monitoring:
Body Weight: Record daily or at least twice weekly.
Food and Water Intake: Monitor daily.
Clinical Observations: Observe animals daily for any signs of toxicity or hypoglycemia (e.g., lethargy, tremors).
Blood Glucose: Measure fasting or random blood glucose levels at regular intervals (e.g., weekly) from tail vein blood using a glucometer.
Terminal Procedures:
At the end of the one-month period, perform a comprehensive necropsy.
Collect blood for clinical chemistry and toxicokinetic analysis.
Collect tissues for histopathological examination.
Oral Glucose Tolerance Test (OGTT)
This is a standard procedure to assess glucose metabolism.
Fasting: Fast the rats overnight (approximately 16 hours) with free access to water.
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.
Blood Sampling: Collect blood samples at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
Analysis: Measure blood glucose levels in all samples. The area under the curve (AUC) for glucose can be calculated to quantify glucose tolerance.
Application Notes and Protocols for Oral Glucose Tolerance Test (OGTT) with BMS-820132
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for conducting an oral glucose tolerance test (OGTT) to evaluate the pharmac...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting an oral glucose tolerance test (OGTT) to evaluate the pharmacodynamic effects of BMS-820132, a partial glucokinase (GK) activator. Glucokinase is a crucial enzyme in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes.[1][2]
Introduction to BMS-820132 and its Mechanism of Action
BMS-820132 is a small molecule that acts as a partial activator of glucokinase.[1] Glucokinase, found primarily in the liver and pancreatic β-cells, plays a pivotal role in glucose sensing and metabolism. By activating glucokinase, BMS-820132 enhances glucose uptake and utilization, thereby contributing to the lowering of blood glucose levels. The OGTT is a standard preclinical and clinical procedure to assess the efficiency of glucose disposal and the efficacy of anti-diabetic agents like BMS-820132.
Signaling Pathway of Glucokinase Activation
The following diagram illustrates the central role of glucokinase in glucose metabolism and the mechanism of action for a glucokinase activator like BMS-820132.
Caption: Glucokinase activation by BMS-820132 in pancreas and liver.
Data Presentation
The following tables summarize hypothetical quantitative data from a preclinical oral glucose tolerance test in a rodent model, illustrating the potential effects of BMS-820132.
Table 1: Blood Glucose Levels During OGTT (mg/dL)
Time (minutes)
Vehicle Control
BMS-820132 (Low Dose)
BMS-820132 (High Dose)
-120 (Baseline)
105 ± 5
103 ± 6
106 ± 4
0 (Fasting)
98 ± 4
95 ± 5
92 ± 5
15
185 ± 10
160 ± 8
140 ± 7
30
250 ± 12
210 ± 10
180 ± 9
60
220 ± 11
180 ± 9
150 ± 8
90
150 ± 8
125 ± 7
110 ± 6
120
110 ± 6
100 ± 5
95 ± 5
Table 2: Area Under the Curve (AUC) for Glucose Excursion
Treatment Group
Glucose AUC (mg·min/dL)
% Reduction vs. Vehicle
Vehicle Control
25000 ± 1500
-
BMS-820132 (Low Dose)
20000 ± 1200
20%
BMS-820132 (High Dose)
16000 ± 1000
36%
Experimental Protocols
This section provides a detailed methodology for conducting an oral glucose tolerance test to assess the in vivo efficacy of BMS-820132 in a preclinical rodent model. This protocol is based on established OGTT procedures and protocols for similar glucokinase activators.
Preclinical Oral Glucose Tolerance Test (OGTT) Protocol
1. Animal Model:
Use appropriate rodent models such as Sprague-Dawley rats or C57BL/6 mice.
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
2. Acclimatization:
Allow animals to acclimate to the facility for at least one week prior to the experiment.
3. Dosing Formulation:
Prepare BMS-820132 in a suitable vehicle (e.g., 0.5% methylcellulose or 1% Pluronic F127 in water).
The vehicle alone will serve as the control.
4. Experimental Workflow:
Caption: Experimental workflow for the BMS-820132 OGTT procedure.
5. Detailed Procedure:
Fasting: Fast the animals for 4-6 hours prior to the experiment, with free access to water.
Baseline Blood Sample: At t=-120 minutes, collect a baseline blood sample from the tail vein to measure blood glucose.
Compound Administration: At t=-120 minutes, administer BMS-820132 or vehicle control via oral gavage.
Waiting Period: Allow a 2-hour absorption period for the compound.
Fasting Blood Sample: At t=0 minutes, collect a fasting blood sample from the tail vein.
Glucose Administration: Immediately after the t=0 sample, administer a 2 g/kg bolus of glucose solution (e.g., 40% w/v) via oral gavage.
Serial Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose bolus.
Blood Glucose Measurement: Measure blood glucose concentrations for each sample using a calibrated glucometer.
6. Data Analysis:
Plot the mean blood glucose concentrations at each time point for each treatment group.
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal using the trapezoidal rule.
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.
Concluding Remarks
This document provides a framework for conducting an oral glucose tolerance test to evaluate the pharmacodynamic properties of the glucokinase activator, BMS-820132. Adherence to a standardized protocol is crucial for obtaining reliable and reproducible data. The provided methodologies and data presentation formats are intended to guide researchers in designing and executing their studies effectively.
BMS-820132 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is a potent, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] As a glucose sensor in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a potent, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1][2] As a glucose sensor in pancreatic β-cells and hepatocytes, glucokinase plays a crucial role in regulating insulin secretion and hepatic glucose metabolism.[3][4][5] BMS-820132 binds to an allosteric site on the glucokinase enzyme, inducing a conformational change that enhances its catalytic activity.[6] This document provides detailed information on the solubility of BMS-820132 and comprehensive protocols for its preparation and use in experimental settings.
Objective: To prepare a high-concentration stock solution of BMS-820132 for subsequent dilution.
Materials:
BMS-820132 powder
Anhydrous Dimethyl sulfoxide (DMSO)
Sterile, amber microcentrifuge tubes or vials
Procedure:
Allow the BMS-820132 vial to equilibrate to room temperature before opening.
Weigh the desired amount of BMS-820132 powder using an analytical balance.
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
Vortex or sonicate the solution gently until the compound is completely dissolved. If precipitation occurs, gentle warming (e.g., in a 37°C water bath) may aid dissolution.[1]
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
Preparation of Working Solutions for In Vitro Assays
Objective: To prepare diluted working solutions of BMS-820132 for use in enzymatic or cell-based assays.
Materials:
BMS-820132 stock solution (in DMSO)
Appropriate assay buffer (e.g., PBS, Tris-HCl) or cell culture medium
Sterile microcentrifuge tubes
Procedure:
Thaw a vial of the BMS-820132 stock solution at room temperature.
Perform serial dilutions of the stock solution with the assay buffer or cell culture medium to achieve the desired final concentrations.
Ensure the final concentration of DMSO in the assay is below the tolerance level of the specific assay (typically <0.5%).
Prepare fresh working solutions on the day of the experiment.
In Vitro Glucokinase Activation Assay (Enzymatic)
Objective: To determine the effect of BMS-820132 on the enzymatic activity of glucokinase. This protocol is based on a coupled enzymatic reaction where the product of the glucokinase reaction, glucose-6-phosphate, is used by glucose-6-phosphate dehydrogenase (G6PDH) to reduce NADP⁺ to NADPH, which can be measured spectrophotometrically.
Materials:
Recombinant human glucokinase
Glucose-6-phosphate dehydrogenase (G6PDH)
BMS-820132 working solutions
Assay Buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl₂)
Glucose solution
ATP solution
NADP⁺ solution
96-well microplate
Microplate reader capable of measuring absorbance at 340 nm or 405 nm (for Thio-NADH)
Procedure:
Prepare a reaction mixture containing the assay buffer, glucokinase, G6PDH, NADP⁺, and glucose at the desired concentrations in each well of the 96-well plate.
Add the BMS-820132 working solutions to the test wells and an equivalent volume of vehicle (e.g., DMSO diluted in buffer) to the control wells.
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the compound to interact with the enzyme.
Initiate the enzymatic reaction by adding ATP to all wells.
Immediately start monitoring the increase in absorbance at 340 nm (for NADPH) or 405 nm (if using Thio-NAD⁺) over time using a microplate reader in kinetic mode.
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of BMS-820132.
Plot the reaction velocity against the BMS-820132 concentration to determine the AC₅₀ value.
Preparation for In Vivo Administration
Objective: To prepare a formulation of BMS-820132 suitable for oral administration in animal models.
Materials:
BMS-820132 powder
DMSO
20% (w/v) Sulfobutyl ether beta-cyclodextrin (SBE-β-CD) in sterile saline
Dissolving BMS-820132 in DMSO for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed guidelines and protocols for the dissolution of BMS-820132 in Dimethyl Sulfoxide (DMSO) for use in a range of in vitro studi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of BMS-820132 in Dimethyl Sulfoxide (DMSO) for use in a range of in vitro studies. Adherence to these procedures is crucial for ensuring experimental reproducibility and accuracy.
Introduction to BMS-820132
BMS-820132 is a partial activator of the enzyme glucokinase (GK), a key regulator of glucose homeostasis.[1][2][3] As a potential therapeutic agent for type 2 diabetes, its mechanism of action involves enhancing the catalytic activity of glucokinase, thereby increasing glucose uptake and metabolism in cells.[1][4] Accurate preparation of BMS-820132 solutions is the foundational step for reliable in vitro assessment of its pharmacological properties.
Physicochemical Properties and Solubility
Proper handling and storage of BMS-820132 are critical for maintaining its stability and activity. The following table summarizes key physicochemical and solubility data.
Note: The use of newly opened, non-hygroscopic DMSO is highly recommended as moisture can significantly impact the solubility of the compound.[5] If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution.[5]
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of BMS-820132 in DMSO, a common starting concentration for subsequent dilutions in in vitro assays.
Equilibrate the BMS-820132 vial to room temperature before opening to prevent condensation.
Weigh out the desired amount of BMS-820132 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.7255 mg of BMS-820132.
Transfer the weighed powder to a sterile amber microcentrifuge tube.
Add the calculated volume of anhydrous DMSO to the tube. For 5.7255 mg of BMS-820132, add 1 mL of DMSO.
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear. Gentle warming (e.g., 37°C) can also be applied.
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
General Protocol for Diluting BMS-820132 for In Vitro Assays
To minimize DMSO-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%.[6]
Procedure:
Thaw a single-use aliquot of the 10 mM BMS-820132 stock solution at room temperature.
Perform serial dilutions of the stock solution in fresh, sterile cell culture medium to achieve the desired final working concentrations.
Ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.5%. For example, if the highest desired concentration of BMS-820132 is 10 µM, a 1:1000 dilution of the 10 mM stock solution is required, resulting in a final DMSO concentration of 0.1%.
A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments to account for any effects of the solvent.
In Vitro Glucokinase Activation Assay (Representative Protocol)
This protocol provides a framework for assessing the activity of BMS-820132 in activating glucokinase. The assay measures the increase in glucokinase activity at a specific glucose concentration.
Principle: Glucokinase phosphorylates glucose to glucose-6-phosphate (G6P). The rate of G6P production is coupled to a detection system, often enzymatic, that generates a measurable signal (e.g., colorimetric or fluorometric).
Materials:
Recombinant human glucokinase
Assay buffer (e.g., HEPES-based buffer with MgCl₂, KCl, ATP, and DTT)
Glucose solution (to achieve a final concentration of 5 mM)
BMS-820132 working solutions (prepared as described in section 3.2)
G6P detection reagent (e.g., G6P dehydrogenase and NADP⁺, which produces NADPH)
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
Prepare a reaction mixture containing assay buffer, glucose (final concentration 5 mM), and the G6P detection reagent.
Add varying concentrations of BMS-820132 working solutions to the wells of a microplate. Include a vehicle control (DMSO) and a positive control (if available).
Initiate the reaction by adding recombinant glucokinase to each well.
Incubate the plate at a controlled temperature (e.g., 37°C).
Monitor the production of the detectable signal (e.g., absorbance at 340 nm for NADPH formation) over time using a microplate reader.
Calculate the rate of reaction for each concentration of BMS-820132.
Plot the reaction rate against the BMS-820132 concentration and fit the data to a suitable dose-response curve to determine the EC₅₀ (the concentration of BMS-820132 that produces 50% of the maximal response).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucokinase signaling pathway and a general experimental workflow for preparing BMS-820132 for in vitro studies.
Caption: Glucokinase Signaling Pathway Activation by BMS-820132.
Caption: Workflow for BMS-820132 Solution Preparation.
Application Notes and Protocols: Pharmacokinetic Analysis of BMS-820132 in Mice
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a glucokinase activator (GKA),...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1] As a glucokinase activator (GKA), it has been investigated for its potential in the treatment of type 2 diabetes.[2][3] Understanding the pharmacokinetic profile of BMS-820132 is crucial for designing preclinical efficacy and safety studies. These application notes provide a summary of the pharmacokinetic parameters of BMS-820132 in mice and detailed protocols for conducting such an analysis.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of BMS-820132 in mice after a single intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of BMS-820132 in Mice (IV Administration)
BMS-820132 acts as a partial activator of glucokinase. In pancreatic β-cells, glucokinase acts as a glucose sensor. Activation of glucokinase by BMS-820132 enhances the conversion of glucose to glucose-6-phosphate, the first step in glycolysis. This leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium ions (Ca2+). The rise in intracellular Ca2+ triggers the exocytosis of insulin-containing granules, leading to increased insulin secretion.
Application Notes and Protocols for BMS-820132 in Canine Studies
For Researchers, Scientists, and Drug Development Professionals Disclaimers and Important Considerations For Research Use Only: BMS-820132 is an investigational compound and should only be used for preclinical research p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimers and Important Considerations
For Research Use Only: BMS-820132 is an investigational compound and should only be used for preclinical research purposes. It is not approved for human or veterinary use.
Toxicity Profile: Preclinical studies in healthy, euglycemic beagle dogs have demonstrated that BMS-820132 can cause marked and extended hypoglycemia, leading to significant adverse effects.[1] This toxicity is considered an exaggeration of its pharmacological effect.[1]
Hypoglycemia Risk: Due to the mechanism of action of glucokinase activators, there is a significant risk of hypoglycemia. Close monitoring of blood glucose levels is imperative in any in vivo studies.
Data Gaps: Specific pharmacokinetic and detailed clinical pathology data from canine studies with BMS-820132 are not publicly available. The information provided herein is based on available preclinical data and general pharmacological principles.
Introduction
BMS-820132 is a partial activator of the enzyme glucokinase (GK), which plays a crucial role in glucose homeostasis.[2] By enhancing the activity of GK, BMS-820132 increases glucose uptake in the liver and insulin secretion from the pancreas, thereby lowering blood glucose levels.[3] These application notes provide a summary of the known effects of BMS-820132 in canines and offer generalized protocols for preclinical research.
Mechanism of Action: Glucokinase Activation
BMS-820132 allosterically binds to glucokinase, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to an enhanced rate of glucose phosphorylation to glucose-6-phosphate, the first step in glycolysis. In pancreatic β-cells, this increased glucose metabolism leads to a rise in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of calcium, which triggers insulin secretion. In hepatocytes, enhanced glucokinase activity promotes glycogen synthesis and glucose uptake from the blood.
Signaling Pathway of Glucokinase Activation in Pancreatic β-Cells
Caption: Glucokinase activation pathway in pancreatic β-cells.
Quantitative Data from Canine Studies
Publicly available literature describes a one-month toxicology study in healthy beagle dogs.[1] While specific quantitative results are not detailed, the dose levels and qualitative findings are summarized below.
Dose Level (Oral, Once Daily)
Key Observations in Healthy Beagle Dogs
10 mg/kg
Dose-dependent hypoglycemia and associated clinical signs.
60 mg/kg
Marked and extended hypoglycemia with clinical signs of toxicity.
120 mg/kg
Severe hypoglycemia with associated degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[1]
Note: No significant effects on food consumption were reported.[2] The observed toxicity is believed to be a direct consequence of prolonged, exaggerated pharmacodynamics (hypoglycemia) in a healthy, euglycemic state.[1]
Experimental Protocols
The following are generalized protocols for conducting studies with BMS-820132 in canines. These should be adapted based on specific research objectives and institutional animal care and use committee (IACUC) guidelines.
Formulation and Dosing
BMS-820132 can be formulated for oral administration. Two example solvent systems are:
Prepare the desired formulation of BMS-820132 to achieve the target dose in a suitable volume for oral administration to dogs (e.g., 1-5 mL/kg).
Ensure the formulation is a clear solution. Gentle warming or sonication may be used to aid dissolution.[2]
Administer the formulation via oral gavage to conscious animals.
For multi-day studies, administer at the same time each day to maintain consistent pharmacokinetic profiles.
Pharmacokinetic (PK) Study Protocol (Representative)
Objective: To determine the pharmacokinetic profile of BMS-820132 in canines.
Animals: Healthy beagle dogs (n=3-6 per group), fasted overnight.
Dosing: Single oral dose of BMS-820132.
Blood Sampling:
Collect pre-dose blood samples (approximately 2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA).
Collect post-dose blood samples at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
Process blood samples by centrifugation to obtain plasma.
Store plasma samples at -80°C until analysis.
Analysis:
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of BMS-820132 in canine plasma.
Analyze plasma samples to determine the concentration of BMS-820132 at each time point.
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.
Toxicology Study Protocol (Representative)
Objective: To evaluate the safety and tolerability of repeat oral doses of BMS-820132 in canines.
Animals: Healthy beagle dogs (equal numbers of males and females).
Study Design:
Groups: Control (vehicle), Low-dose, Mid-dose, High-dose.
Duration: As required (e.g., 28 days).
Dosing: Once daily oral administration.
Monitoring and Endpoints:
Clinical Observations: Daily for signs of toxicity (e.g., lethargy, tremors, ataxia, changes in behavior).
Body Weight: Weekly.
Food Consumption: Daily.
Blood Glucose: Frequent monitoring, especially in the initial days of dosing and at peak plasma concentrations, is critical.
Clinical Pathology:
Hematology: At baseline and termination (e.g., complete blood count).
Serum Chemistry: At baseline and termination (e.g., liver enzymes, kidney function tests, electrolytes).
Necropsy and Histopathology: At the end of the study, conduct a full necropsy and collect a comprehensive set of tissues for histopathological examination.
Experimental Workflow for a Canine Toxicology Study
Caption: Generalized workflow for a canine toxicology study.
Summary and Recommendations
BMS-820132 is a potent glucokinase activator that has demonstrated significant glucose-lowering effects. However, in healthy canines, this pharmacological activity can lead to severe hypoglycemia and associated toxicities. Researchers planning to use BMS-820132 in canine models should:
Application Notes and Protocols: Measuring the Effects of BMS-820132 on Insulin Secretion
For Researchers, Scientists, and Drug Development Professionals Introduction BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] Glucokinase acts as a glucose sensor in pancreat...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-820132 is a partial activator of glucokinase (GK), a key enzyme in glucose homeostasis.[1] Glucokinase acts as a glucose sensor in pancreatic β-cells, and its activation is a critical step in glucose-stimulated insulin secretion (GSIS).[2] As a partial activator, BMS-820132 is designed to enhance glucose-dependent insulin secretion while minimizing the risk of hypoglycemia that can be associated with full GK activators.[1] These application notes provide detailed protocols for measuring the effects of BMS-820132 on insulin and glucagon-like peptide-1 (GLP-1) secretion.
Mechanism of Action: Glucokinase Activation
BMS-820132 allosterically binds to glucokinase, increasing its affinity for glucose. This leads to an increase in the rate of glucose phosphorylation to glucose-6-phosphate, the first and rate-limiting step of glycolysis in pancreatic β-cells. The subsequent rise in the ATP/ADP ratio closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, calcium influx, and ultimately, the exocytosis of insulin-containing granules.[2]
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological properties of BMS-820132.
Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion of the pancreas.
Purify the islets by density gradient centrifugation.
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin to allow for recovery.
GSIS Assay:
Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
Pre-incubate the islets for 1-2 hours at 37°C in KRBH buffer containing 2.8 mM glucose.
Remove the pre-incubation buffer and replace it with fresh KRBH buffer containing 2.8 mM glucose with or without various concentrations of BMS-820132. Incubate for 1 hour at 37°C to measure basal insulin secretion.
Collect the supernatant for insulin measurement.
Wash the islets with KRBH buffer.
Add KRBH buffer containing 16.7 mM glucose with or without the same concentrations of BMS-820132. Incubate for 1 hour at 37°C to measure stimulated insulin secretion.
Collect the supernatant for insulin measurement.
Lyse the islets to measure total insulin content.
Measure insulin concentrations in the collected supernatants and islet lysates using an insulin ELISA kit according to the manufacturer's instructions.
Normalize secreted insulin to the total insulin content.
In Vitro GLP-1 Secretion from Enteroendocrine Cell Lines (e.g., NCI-H716, STC-1)
This protocol describes how to measure GLP-1 secretion from cultured enteroendocrine cells.
Materials:
NCI-H716 or STC-1 cells
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS for NCI-H716)
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA
Application Notes and Protocols for Long-Term Studies of BMS-820132
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term preclinical studies to evaluate the efficacy and safety of BMS-820132, a partial glucokinase (GK) activator for the treatment of type 2 diabetes.[1][2][3] The protocols detailed below are intended as a guide and should be adapted based on specific research objectives and institutional guidelines.
Introduction to BMS-820132
BMS-820132 is an orally active, partial activator of glucokinase (GK), a key enzyme in glucose metabolism.[1][4] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes, regulating insulin secretion and glucose uptake, respectively. As a partial activator, BMS-820132 is designed to enhance glucose-dependent insulin secretion and hepatic glucose uptake with a reduced risk of hypoglycemia compared to full GK activators.[2][3] Long-term studies are crucial to establish the sustained efficacy and safety profile of BMS-820132.
Mechanism of Action:
BMS-820132 allosterically binds to glucokinase, increasing its affinity for glucose. This leads to a leftward shift in the glucose concentration-response curve for GK activity, resulting in enhanced glucose phosphorylation at lower glucose concentrations. In pancreatic β-cells, this augments glucose-stimulated insulin secretion. In hepatocytes, it promotes glucose uptake and conversion to glycogen.
Technical Support Center: BMS-820132 and Hypoglycemia Risk in Euglycemic Models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hypoglycemia risk of the partial glucokinase activator, BMS-820132, particularly...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the hypoglycemia risk of the partial glucokinase activator, BMS-820132, particularly in euglycemic experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during in-vivo experiments with BMS-820132 in euglycemic animal models.
Issue
Possible Cause & Troubleshooting Steps
Unexpected drop in blood glucose in euglycemic animals.
1. Verify Compound Identity and Potency: BMS-820132 is a partial glucokinase activator, designed to have a low risk of hypoglycemia. A significant drop in blood glucose may indicate the use of a "full" glucokinase activator. Full activators are known to cause marked and extended hypoglycemia in euglycemic models[1]. 2. Review Dosing: While BMS-820132 has a favorable safety profile, extreme doses beyond the recommended therapeutic range could potentially lead to off-target effects or exaggerated pharmacology. Ensure your dosing calculations are correct for the animal model. 3. Animal Health Status: Underlying health conditions in the experimental animals could affect their response to the compound. Ensure that the animals are healthy and properly acclimatized before the experiment.
High variability in blood glucose readings between animals in the same treatment group.
1. Gavage/Administration Technique: Inconsistent administration of the compound can lead to variability in exposure and, consequently, in pharmacological effect. Ensure that the gavage or other administration technique is consistent across all animals. 2. Fasting State: The fasting state of the animals can significantly impact baseline blood glucose and the response to a glucokinase activator. Ensure a consistent fasting period for all animals before and during the experiment. 3. Blood Sampling Technique: Stress from improper handling or blood sampling can cause fluctuations in blood glucose. Use a consistent and minimally stressful blood sampling technique.
No observable effect on blood glucose in an oral glucose tolerance test (OGTT).
1. Compound Formulation and Bioavailability: Ensure that BMS-820132 is properly formulated to ensure adequate oral absorption. Issues with the vehicle or formulation can lead to poor bioavailability. 2. Timing of Compound Administration and Glucose Challenge: The timing of BMS-820132 administration relative to the glucose challenge is critical. Administer the compound at a time point that allows for peak plasma concentration to coincide with the glucose challenge. 3. Glucose Dose in OGTT: Ensure that the glucose dose used in the OGTT is appropriate for the animal model to induce a sufficient glycemic excursion.
Frequently Asked Questions (FAQs)
Question
Answer
What is the primary mechanism of action of BMS-820132?
BMS-820132 is a partial activator of the enzyme glucokinase (GK)[1][2]. Glucokinase acts as a glucose sensor in pancreatic β-cells and hepatocytes, and its activation leads to increased glucose-stimulated insulin secretion and hepatic glucose uptake.
Does BMS-820132 pose a significant risk of hypoglycemia in euglycemic models?
No, BMS-820132 was specifically designed as a partial glucokinase activator to mitigate the hypoglycemia risk observed with earlier, more potent "full" glucokinase activators[1][2]. Preclinical toxicology studies in healthy euglycemic Sprague-Dawley rats and beagle dogs showed that a full glucokinase activator caused marked and extended hypoglycemia[1]. In contrast, BMS-820132 did not induce hypoglycemia in similar 1-month toxicology studies, even at exposures that exceeded those of the full activator that caused hypoglycemia[1].
What is the difference between a "full" and a "partial" glucokinase activator?
A "full" glucokinase activator significantly increases the maximal velocity (Vmax) of the glucokinase enzyme and dramatically lowers its Km for glucose. This can lead to inappropriate insulin secretion even at low glucose concentrations, causing hypoglycemia. A "partial" activator, like BMS-820132, has a more modest effect on the enzyme's kinetics, promoting glucose sensing closer to the physiological range and thereby reducing the risk of hypoglycemia[3][4].
What were the reported effects of a full glucokinase activator in euglycemic animals?
In 1-month toxicology studies, a full glucokinase activator from Bristol-Myers Squibb administered to healthy euglycemic Sprague-Dawley rats and beagle dogs resulted in marked and extended hypoglycemia. This was associated with clinical signs of toxicity and degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles, which were considered secondary to the prolonged hypoglycemia[1].
Data Presentation
While specific quantitative data from the toxicology studies of BMS-820132 in euglycemic models is not available in the public domain, the following table summarizes the key qualitative findings in comparison to a full glucokinase activator (GKA).
Table 1: Comparative Hypoglycemia Risk of a Full GKA vs. BMS-820132 in Euglycemic Models
General Protocol for a 1-Month Toxicology Study in Sprague-Dawley Rats to Assess Hypoglycemia Risk
This protocol is a generalized representation based on standard toxicology study designs. The specific parameters for the BMS-820132 studies are not publicly available.
1. Animals:
Healthy, euglycemic male and female Sprague-Dawley rats, approximately 6-8 weeks old at the start of the study.
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except during fasting for blood collection.
2. Study Design:
Groups: At least three dose groups of BMS-820132 (low, mid, high dose), a vehicle control group, and potentially a positive control group (a full glucokinase activator).
Administration: The test article is administered orally (e.g., by gavage) once daily for 28 consecutive days.
Number of Animals: A sufficient number of animals per group to ensure statistical power (e.g., 10/sex/group).
3. Parameters Monitored:
Clinical Observations: Daily observation for any clinical signs of toxicity or hypoglycemia (e.g., lethargy, tremors, convulsions).
Body Weight: Measured weekly.
Food Consumption: Measured weekly.
Blood Glucose: Blood samples are collected at regular intervals (e.g., weekly, and at specific time points post-dosing on designated days) for glucose measurement. Fasting blood glucose is typically measured after an overnight fast.
Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.
Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized for a full necropsy. Tissues are collected, preserved, and examined microscopically.
Protocol for an Oral Glucose Tolerance Test (OGTT) in Rats
1. Animals and Preparation:
Male Sprague-Dawley rats (or other relevant strain), fasted for 16 hours (overnight) with free access to water.
2. Procedure:
Baseline Blood Sample (t=0 min): A small blood sample is collected from the tail vein to measure baseline blood glucose.
Compound Administration: BMS-820132 or vehicle is administered orally by gavage at a predetermined time before the glucose challenge (e.g., 30 or 60 minutes).
Glucose Challenge: A solution of D-glucose (e.g., 2 g/kg body weight) is administered orally by gavage.
Post-Glucose Blood Sampling: Blood samples are collected from the tail vein at various time points after the glucose administration, for example, at 15, 30, 60, 90, and 120 minutes.
Blood Glucose Measurement: Blood glucose concentrations are measured immediately using a validated glucometer.
3. Data Analysis:
The area under the curve (AUC) for blood glucose is calculated for each animal.
Statistical analysis (e.g., t-test or ANOVA) is used to compare the AUC and blood glucose levels at each time point between the treatment and vehicle control groups.
Mandatory Visualizations
Caption: Glucokinase activation pathway by BMS-820132.
Technical Support Center: BMS-820132 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the partial glucokinase activator, BMS-820132. Frequen...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the partial glucokinase activator, BMS-820132.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BMS-820132?
BMS-820132 is an orally active, partial activator of glucokinase (GK).[1][2] Glucokinase is a key enzyme in glucose homeostasis, and by activating it, BMS-820132 enhances glucose metabolism.[3][4][5]
Q2: What are the major reported "off-target" effects of BMS-820132 in preclinical studies?
The primary adverse effects observed in preclinical toxicology studies with BMS-820132 are not classical off-target effects (i.e., binding to other unintended proteins). Instead, they are considered an exaggeration of its on-target pharmacology.[1][3] In healthy, euglycemic animals such as Sprague-Dawley rats and beagle dogs, administration of BMS-820132 led to significant and prolonged hypoglycemia.[3] This extended hypoglycemia was associated with clinical signs of toxicity and degenerative histopathological changes in tissues including the stomach, sciatic nerve, myocardium, and skeletal muscles.[3]
Q3: Were these toxicities observed in diabetic animal models?
No. In hyperglycemic and insulin-resistant models, such as the Zucker diabetic fatty (ZDF) rat, BMS-820132 did not induce hypoglycemia or the associated histopathological adverse effects.[1][3] This suggests that the toxicities seen in healthy animals were secondary to the potent glucose-lowering effect of the compound.[3]
Q4: What is the reported in vitro potency of BMS-820132?
BMS-820132 is a potent partial glucokinase activator with a reported AC50 of 29 nM.[1][2]
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting Steps
Unexpectedly high mortality or severe adverse events in healthy (euglycemic) animal models.
Exaggerated pharmacology leading to profound hypoglycemia.
1. Monitor blood glucose closely and frequently , especially during the first few hours after dosing. 2. Consider using a lower dose range in initial studies. 3. Ensure animals have ad libitum access to food. 4. If possible, use a diabetic animal model (e.g., ZDF or STZ-induced) where the hyperglycemic state may mitigate the risk of severe hypoglycemia.
Variability in glucose-lowering effect in vivo.
1. Issues with compound formulation and solubility. 2. Differences in animal fasting states. 3. Variability in oral gavage technique.
1. Ensure complete solubilization of BMS-820132. MedchemExpress suggests formulations such as 10% DMSO in 90% (20% SBE-β-CD in Saline) or 10% DMSO in 90% Corn Oil. Sonication may be required.[1] 2. Standardize the fasting period for all animals before dosing and the glucose challenge. 3. Ensure consistent and accurate oral gavage administration.
Compound precipitates out of solution during in vitro assays.
Poor aqueous solubility.
1. Prepare stock solutions in a suitable organic solvent like DMSO.[1] 2. Minimize the final concentration of the organic solvent in the assay buffer to avoid solvent effects. 3. Consider the use of surfactants or other solubilizing agents if compatible with the assay.
Lack of significant glucose-lowering effect in a diabetic model.
1. Insufficient dose. 2. Advanced disease state with severe beta-cell dysfunction.
1. Perform a dose-response study to determine the optimal effective dose in your specific model. 2. Characterize the pancreatic function of your animal model. Glucokinase activators may be less effective in models with severely depleted insulin secretion.
Quantitative Data from Preclinical Studies
Table 1: In Vitro and In Vivo Activity of BMS-820132
Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
Fasting: Fast animals overnight (e.g., 12-16 hours) with free access to water.
Baseline Blood Sample: Collect a baseline blood sample (t=0) from the tail vein to measure blood glucose.
Compound Administration: Administer BMS-820132 orally (e.g., via gavage) at the desired doses (e.g., 3 µmol/kg, 30 µmol/kg).[1] A vehicle control group should be included.
Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally.
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Glucose Measurement: Measure blood glucose concentrations using a glucometer.
Data Analysis: Plot mean blood glucose concentrations versus time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare between groups.
Visualizations
Caption: On-target mechanism of BMS-820132 in pancreas and liver.
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
BMS-820132 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BMS-820132. Below you will find frequently asked questions, tr...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BMS-820132. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid BMS-820132?
For long-term storage, solid BMS-820132 should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years. It is crucial to keep the compound in a tightly sealed container, away from moisture and light.
Q2: How should I prepare and store stock solutions of BMS-820132?
It is recommended to prepare stock solutions in a suitable solvent such as DMSO. For storage, aliquot the stock solution into tightly sealed vials and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Before use, allow the solution to equilibrate to room temperature for at least one hour prior to opening the vial.
Q3: What should I do if my BMS-820132 solution shows precipitation?
If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to help dissolve the compound.[1] To avoid repeated freeze-thaw cycles which can affect stability, it is best to prepare single-use aliquots.
Q4: In which solvents is BMS-820132 soluble?
BMS-820132 is soluble in DMSO at a concentration of 25 mg/mL (43.66 mM).[1] For in vivo studies, formulations in 10% DMSO in corn oil or 10% DMSO in 20% SBE-β-CD in saline have been used to achieve a clear solution of at least 2.5 mg/mL.[1]
Troubleshooting Guide
Issue
Potential Cause
Suggested Solution
Inconsistent experimental results
Degradation of BMS-820132 due to improper storage or handling.
Ensure the compound and its solutions are stored at the recommended temperatures and protected from light and moisture. Use freshly prepared solutions or properly stored aliquots for your experiments.
Precipitation in aqueous buffer
Low aqueous solubility of BMS-820132.
The concentration of the compound may be too high for the aqueous buffer. Consider using a co-solvent like DMSO (typically ≤0.5% final concentration in cell-based assays) or a solubilizing agent. Perform a solubility test in your specific buffer system before proceeding with experiments.
Loss of compound activity over time
Instability in the experimental medium (e.g., cell culture medium).
Assess the stability of BMS-820132 in your specific experimental medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing its concentration at different time points using a validated analytical method like HPLC.
Data Summary
Table 1: Recommended Storage Conditions
Form
Storage Temperature
Duration
Notes
Solid
-20°C
3 years
Keep in a tightly sealed container, protected from light and moisture.
4°C
2 years
Keep in a tightly sealed container, protected from light and moisture.
In Solvent (e.g., DMSO)
-80°C
6 months
Use tightly sealed, single-use aliquots.
-20°C
1 month
Use tightly sealed, single-use aliquots.
Table 2: Solubility of BMS-820132
Solvent
Solubility
Notes
DMSO
25 mg/mL (43.66 mM)
Ultrasonic treatment may be needed. Use freshly opened DMSO as it is hygroscopic.[1]
Protocol 1: General Procedure for Assessing the Stability of BMS-820132 in an Aqueous Buffer
This protocol outlines a general method for determining the stability of BMS-820132 in a specific aqueous solution using High-Performance Liquid Chromatography (HPLC).
1. Materials:
BMS-820132
High-purity solvent for stock solution (e.g., DMSO)
Aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
HPLC system with a suitable detector (e.g., UV)
Validated HPLC column
Mobile phase for HPLC
Incubator or water bath
2. Procedure:
Prepare a stock solution of BMS-820132 in a suitable organic solvent (e.g., 10 mg/mL in DMSO).
Spike the stock solution into the aqueous buffer to achieve the desired final concentration. Ensure the final concentration of the organic solvent is low enough to not affect the stability or solubility in the buffer.
Divide the solution into several aliquots in tightly sealed vials.
Take a "time zero" sample immediately for HPLC analysis. This will serve as the baseline.
Incubate the remaining aliquots at the desired temperature(s) (e.g., room temperature, 37°C).
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it by HPLC.
Quantify the peak area of BMS-820132 at each time point.
Calculate the percentage of BMS-820132 remaining at each time point relative to the "time zero" sample.
3. Data Analysis:
Plot the percentage of BMS-820132 remaining versus time.
Determine the rate of degradation and the half-life of the compound under the tested conditions.
Visualizations
Glucokinase Signaling Pathway
Caption: Role of BMS-820132 as a glucokinase activator.
Experimental Workflow for Stability Assessment
Caption: Workflow for a typical stability study of BMS-820132.
Overcoming BMS-820132 solubility issues in aqueous buffers
Welcome to the technical support center for BMS-820132. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for BMS-820132. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this partial glucokinase activator, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its mechanism of action?
A1: BMS-820132 is an orally active, partial activator of the enzyme glucokinase (GK).[1] Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and hepatocytes. By partially activating GK, BMS-820132 enhances glucose-stimulated insulin secretion and hepatic glucose uptake, making it a subject of interest for type 2 diabetes research.[2][3]
Q2: I am observing precipitation when I dilute my BMS-820132 DMSO stock solution into an aqueous buffer for my in vitro assay. Why is this happening?
A2: This is a common issue for many poorly water-soluble compounds like BMS-820132. The compound is likely highly soluble in a polar aprotic solvent like DMSO, but its solubility dramatically decreases when introduced into a predominantly aqueous environment. This sudden change in solvent polarity causes the compound to precipitate out of solution. The final concentration of DMSO in your assay is a critical factor; even at low, cell-tolerated concentrations (typically <0.5%), precipitation can occur if the aqueous solubility of BMS-820132 is exceeded.
Q3: What is the expected solubility of BMS-820132 in common laboratory buffers like PBS, TRIS, or HEPES?
A3: Currently, there is limited publicly available quantitative data on the solubility of BMS-820132 in standard aqueous buffers such as Phosphate-Buffered Saline (PBS), Tris-HCl, or HEPES. However, based on its chemical structure, which is common for kinase modulators, it is likely a weakly basic compound. The solubility of such compounds is generally pH-dependent, with higher solubility at a lower (more acidic) pH where the molecule can become protonated.
Q4: How can I improve the solubility of BMS-820132 for my experiments?
A4: Several strategies can be employed to enhance the solubility of BMS-820132 in aqueous solutions. These include the use of co-solvents, excipients like cyclodextrins, adjusting the pH of the buffer, and physical methods like sonication and gentle heating. For in vivo studies, formulation in vehicles containing solubilizing agents is common.
Q5: Are there any known successful formulations for dissolving BMS-820132?
A5: Yes, specific formulations have been reported to successfully dissolve BMS-820132 to a concentration of at least 2.5 mg/mL.[1] These typically involve a combination of solvents and excipients. Detailed protocols for these formulations are provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter when working with BMS-820132.
Problem
Potential Cause
Suggested Solution
Precipitation upon dilution in aqueous buffer
The concentration of BMS-820132 exceeds its solubility in the final aqueous medium.
1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. 2. Optimize Final DMSO Concentration: Keep the final DMSO concentration as low as possible while maintaining solubility. 3. Gentle Warming: Gently warm the aqueous buffer to 37°C before adding the BMS-820132 stock solution. 4. Sonication: After dilution, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.[1] 5. pH Adjustment: If your experimental conditions permit, try lowering the pH of your buffer, as BMS-820132 is likely more soluble in acidic conditions.
Cloudy or hazy solution after preparation
Incomplete dissolution or formation of fine precipitates.
1. Increase Mixing Time: Vortex or stir the solution for a longer duration. 2. Use of Heat and/or Sonication: As recommended, gentle heating and/or sonication can help dissolve any remaining solid particles.[1] 3. Filtration: If small particulates remain, you may consider filtering the solution through a 0.22 µm syringe filter, but be aware that this may remove some of the undissolved compound.
Inconsistent experimental results
Variable solubility or precipitation of BMS-820132 between experiments.
1. Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of BMS-820132 for each experiment. 2. Standardize Protocol: Ensure your dissolution protocol is consistent across all experiments, including solvent volumes, mixing times, and temperature. 3. Visually Inspect Solutions: Before each use, visually inspect the solution for any signs of precipitation.
Low bioavailability in in vivo studies
Poor solubility and dissolution in the gastrointestinal tract.
1. Formulation with Solubilizing Agents: Utilize formulations containing co-solvents (e.g., DMSO), cyclodextrins (e.g., SBE-β-CD), or lipids (e.g., corn oil) to enhance solubility and absorption.[1] 2. Particle Size Reduction: While not explicitly documented for BMS-820132, techniques like micronization can increase the surface area and dissolution rate of poorly soluble compounds.
Quantitative Data
The following table summarizes the known solubility of BMS-820132 in specific formulations.
Solvent/Formulation
Concentration
Molar Concentration
DMSO
25 mg/mL
43.66 mM
10% DMSO / 90% (20% SBE-β-CD in Saline)
≥ 2.5 mg/mL
≥ 4.37 mM
10% DMSO / 90% Corn Oil
≥ 2.5 mg/mL
≥ 4.37 mM
Note: The data for the formulations indicates a minimum solubility, the saturation point may be higher. Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Preparation of BMS-820132 Stock Solution in DMSO
Accurately weigh the desired amount of BMS-820132 powder.
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).
Vortex the solution vigorously until the powder is completely dissolved.
If necessary, use an ultrasonic water bath to aid dissolution.
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of BMS-820132 Formulation with SBE-β-CD
This protocol is suitable for preparing a working solution for in vivo or certain in vitro applications.
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.
To prepare the final formulation, first add 10% of the final volume as DMSO to a sterile tube.
Add the BMS-820132 to the DMSO and ensure it is fully dissolved.
Add 90% of the final volume of the 20% SBE-β-CD in saline solution to the DMSO-drug mixture while vortexing.
Continue to vortex until a clear solution is obtained. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Protocol 3: Preparation of BMS-820132 Formulation with Corn Oil
This protocol is primarily intended for oral administration in animal studies.
Add 10% of the final volume as DMSO to a sterile tube.
Add the BMS-820132 to the DMSO and ensure it is fully dissolved.
Add 90% of the final volume of corn oil to the DMSO-drug mixture.
Vortex or stir thoroughly to create a uniform solution or suspension. Gentle warming can aid in achieving a clear solution.[1]
Visualizations
Glucokinase Signaling Pathway in Pancreatic β-Cells
Caption: Glucokinase (GK) signaling pathway in pancreatic β-cells and the action of BMS-820132.
Experimental Workflow for Solubilizing BMS-820132
Caption: Workflow for preparing a working solution of BMS-820132 in an aqueous buffer.
Logical Relationship for Troubleshooting Precipitation
Caption: A logical approach to troubleshooting the precipitation of BMS-820132.
Interpreting variable results in BMS-820132 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-820132, a partial glucokinase (GK) activator. Freq...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with BMS-820132, a partial glucokinase (GK) activator.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its primary mechanism of action?
A1: BMS-820132 is an orally active, partial activator of the enzyme glucokinase (GK) with an AC50 of approximately 29 nM.[1] Glucokinase is a key regulator of glucose homeostasis, and by partially activating this enzyme, BMS-820132 was developed to help lower blood glucose levels, primarily for the treatment of type 2 diabetes.[2][3] As a partial activator, it is designed to mitigate the risk of hypoglycemia that can be associated with full GK activators.[3][4]
Q2: What are the known major in vivo side effects of BMS-820132 in preclinical models?
A2: In healthy, euglycemic (normal blood sugar) animal models such as Sprague-Dawley rats and beagle dogs, BMS-820132 has been shown to cause significant hypoglycemia (low blood sugar).[4] This exaggerated pharmacological effect can lead to clinical signs of toxicity and degenerative changes in various tissues.[4] However, in a diabetic animal model (Zucker diabetic fatty rats), these toxicities were not observed, suggesting the adverse effects are linked to drug-induced hypoglycemia rather than off-target toxicity.[1][4]
Q3: How should I prepare BMS-820132 for in vitro and in vivo experiments?
A3: BMS-820132 is a powder that requires specific solubilization protocols. For in vivo studies, it can be formulated in 10% DMSO and 90% corn oil, or 10% DMSO and 90% (20% SBE-β-CD in Saline).[1] For in vitro experiments, creating a stock solution in 100% DMSO is a common starting point. It is recommended to prepare fresh working solutions for daily use. If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1]
Q4: Are there known off-target effects for BMS-820132?
Troubleshooting Guide
Issue 1: High Variability in In Vitro Glucokinase Activation Assays
Symptoms:
Inconsistent AC50 values between experimental runs.
Poor reproducibility of dose-response curves.
High well-to-well variability within a single plate.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Compound Solubility
BMS-820132 may precipitate in aqueous assay buffers. Ensure the final DMSO concentration is consistent across all wells and as low as possible to maintain solubility without affecting enzyme activity. Visually inspect plates for any signs of precipitation. Consider using a solubility-enhancing agent in the assay buffer if precipitation is suspected.
Assay Component Degradation
ATP and other nucleotide cofactors can degrade with multiple freeze-thaw cycles or prolonged storage at 4°C. Aliquot reagents upon receipt and thaw a fresh aliquot for each experiment.
Substrate/Cofactor Concentrations
Glucokinase activity is highly dependent on the concentrations of glucose and ATP. Ensure that the concentrations of these substrates are accurately and consistently prepared for each assay. For activator screening, the glucose concentration is particularly critical and should be kept constant.
Enzyme Activity
The activity of the recombinant glucokinase can vary between lots or with storage time. It is crucial to use a consistent source and lot of the enzyme. If switching lots, a new set of control experiments should be performed to ensure consistency.
Pipetting Errors
Small volume additions, especially of concentrated compound stocks, can be a significant source of error. Use calibrated pipettes and consider using a multi-channel pipette for reagent additions to minimize variability.
Issue 2: Unexpected or Contradictory Results in Cell-Based Assays
Symptoms:
Effects on cell viability or proliferation at concentrations where specific GK activation is expected.
Lack of a clear dose-response relationship on a downstream marker of GK activation (e.g., glycogen synthesis, lactate production).
Results that are inconsistent with the known mechanism of glucokinase activation.
Potential Causes and Solutions:
Potential Cause
Troubleshooting Steps
Hypoglycemia-induced Stress
In cell culture models with low glucose media, potent activation of glucokinase by BMS-820132 could rapidly deplete glucose, leading to cellular stress and apoptosis, confounding the interpretation of results. Monitor glucose levels in the cell culture media over the time course of the experiment. Consider using media with physiological or slightly elevated glucose concentrations.
Off-target Effects
While specific off-target data is limited, unexpected cellular phenotypes could be due to interactions with other cellular proteins. A literature search for the off-target effects of other partial glucokinase activators may provide clues. If possible, use a structurally unrelated GK activator as a control to see if the same phenotype is observed.
Compound Stability in Media
The stability of BMS-820132 in cell culture media over the duration of the experiment is not well documented. This could lead to a decrease in the effective concentration over time. Consider performing a time-course experiment to assess the duration of the compound's effect.
Cell Line Specificity
The expression and activity of glucokinase can vary significantly between different cell lines. Confirm that your chosen cell line expresses functional glucokinase.
Data Presentation
Table 1: In Vivo Efficacy of BMS-820132 in Different Animal Models
Animal Model
Dose and Administration
Key Findings
Reference
High-fat diet-induced obese (DIO) mice
3 µmol/kg and 30 µmol/kg (single oral dose)
Decreased glucose levels in an oral glucose tolerance test (OGTT).
Key Experiment: In Vitro Glucokinase Activity Assay
This protocol is a generalized method for determining the AC50 of BMS-820132 using a coupled enzymatic assay that measures the production of NADPH, which is fluorescent.
Materials:
Recombinant human glucokinase
BMS-820132
Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 50 mM KCl, 5 mM MgCl2, 2.5 mM DTT)
D-Glucose
ATP
NADP+
Glucose-6-phosphate dehydrogenase (G6PDH)
DMSO
384-well black, flat-bottom plates
Procedure:
Compound Preparation:
Prepare a 10 mM stock solution of BMS-820132 in 100% DMSO.
Perform serial dilutions in DMSO to create a range of concentrations for the dose-response curve.
Reaction Mix Preparation:
Prepare a reaction mix containing assay buffer, a fixed concentration of glucose (e.g., 5 mM), ATP (e.g., 1 mM), NADP+ (e.g., 1 mM), and G6PDH.
Assay Protocol:
Add a small volume (e.g., 100 nL) of the diluted BMS-820132 or DMSO (vehicle control) to the wells of the 384-well plate.
Add the reaction mix to all wells.
To initiate the reaction, add recombinant glucokinase to all wells.
Incubate the plate at room temperature, protected from light.
Data Acquisition:
Measure the fluorescence of NADPH (Excitation: ~340 nm, Emission: ~460 nm) over time using a plate reader. The rate of increase in fluorescence is proportional to the glucokinase activity.
Data Analysis:
Calculate the rate of reaction for each well.
Normalize the data to the vehicle control.
Plot the normalized activity against the logarithm of the BMS-820132 concentration and fit the data to a four-parameter logistic equation to determine the AC50 value.
Technical Support Center: BMS-820132 Preclinical Safety
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term toxicity profile of BMS-820132 observed in animal studies. The information is intended for resea...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term toxicity profile of BMS-820132 observed in animal studies. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity observed with BMS-820132 in long-term animal studies?
The primary toxicity of BMS-820132 in long-term animal studies is a direct result of its potent pharmacological action as a partial glucokinase (GK) activator. In healthy, non-diabetic (euglycemic) animals, this leads to marked and prolonged hypoglycemia (low blood sugar).[1] The adverse effects observed are considered secondary to this exaggerated pharmacology.[1]
Q2: What were the key toxicological findings in non-diabetic animal models?
In 1-month toxicology studies involving healthy euglycemic Sprague-Dawley (SD) rats and beagle dogs, administration of BMS-820132 resulted in significant hypoglycemia. This was associated with clinical signs of toxicity and degenerative histopathological changes in several organs.[1]
Q3: Which organs were primarily affected by BMS-820132 administration in these studies?
The principal organs showing degenerative histopathological changes were the stomach, sciatic nerve, myocardium (heart muscle), and skeletal muscles.[1] These findings were observed at exposures comparable to those anticipated for therapeutic use in humans.[1]
Q4: Were similar toxicities observed in diabetic animal models?
No. When BMS-820132 was administered daily for one month to Zucker diabetic fatty (ZDF) rats, which are a model for type 2 diabetes with marked hyperglycemia and insulin resistance, the drug did not induce hypoglycemia.[1] Consequently, the clinical signs of toxicity and histopathological adverse effects seen in non-diabetic animals were not observed in the ZDF rats, even at exposures that were higher than those in the SD rat and dog studies.[1]
Q5: What does the difference in toxicity between diabetic and non-diabetic models suggest?
This indicates that the toxicity profile observed in euglycemic animals is directly linked to the drug's potent glucose-lowering effect, leading to a state of prolonged hypoglycemia.[1] In a hyperglycemic state, the glucokinase activation helps to normalize blood glucose levels without causing dangerous hypoglycemia, thus avoiding the secondary organ damage. This highlights the importance of the underlying glycemic state of the animal model when evaluating the safety of glucokinase activators.[1]
Troubleshooting Guide for Experimental Studies
Issue: Observing unexpected toxicity in animal studies with glucokinase activators.
Assess Glycemic Status: Is the animal model diabetic or non-diabetic? As demonstrated with BMS-820132, potent glucokinase activators can induce severe hypoglycemia in euglycemic animals, leading to significant adverse effects.[1]
Recommendation: Use a relevant diabetic animal model (e.g., ZDF rats) to assess the therapeutic potential and safety profile of glucokinase activators intended for the treatment of diabetes.[1]
Monitor Blood Glucose Levels: Are you frequently monitoring blood glucose levels? The onset of toxicity is closely linked to the degree and duration of hypoglycemia.
Recommendation: Implement a robust blood glucose monitoring schedule, especially in the initial phases of the study, to correlate any adverse clinical signs with hypoglycemic episodes.
Clinical Observations: Are animals exhibiting signs of hypoglycemia (e.g., lethargy, tremors, convulsions)?
Recommendation: Document all clinical signs and their timing relative to drug administration and blood glucose levels. These observations are critical for interpreting the cause of any downstream pathology.
Data on Toxicological Findings
Table 1: Summary of Findings in 1-Month Non-Diabetic Animal Studies
Species
Key Findings
Affected Organs
Implication
Sprague-Dawley Rats
Marked and extended hypoglycemia, clinical signs of toxicity, degenerative histopathological changes.[1]
Toxicity is secondary to exaggerated pharmacology in euglycemic state.[1]
Table 2: Comparative Findings in Diabetic Animal Model
Species
Key Findings
Affected Organs
Implication
Zucker Diabetic Fatty (ZDF) Rats
No induction of hypoglycemia, no clinical signs of hypoglycemia, no histopathological adverse effects.[1]
None of the organs affected in euglycemic animals.[1]
The hyperglycemic state of the diabetic model mitigates the risk of drug-induced hypoglycemia and associated toxicities.[1]
Experimental Protocols
While the specific, detailed protocols for the BMS-820132 long-term toxicology studies are not publicly available, a general methodology for such a study is outlined below.
General Protocol for a 1-Month Oral Toxicity Study
Animal Model: Male and female Sprague-Dawley rats and beagle dogs.
Groups: A control group receiving the vehicle and at least three dose groups receiving BMS-820132.
Administration: Once daily oral gavage.
Duration: 28 consecutive days.
Parameters Monitored:
Clinical Observations: Daily checks for any changes in behavior, appearance, or signs of toxicity.
Body Weight: Measured weekly.
Food Consumption: Measured weekly.
Blood Glucose: Frequent monitoring, especially around the time of peak drug concentration (Tmax).
Clinical Pathology: Blood samples collected at termination for hematology and clinical chemistry analysis.
Anatomic Pathology: At the end of the study, all animals are euthanized. A full necropsy is performed, and organs are weighed. A comprehensive set of tissues, with a focus on the stomach, peripheral nerves, heart, and skeletal muscle, are collected and preserved for histopathological examination.
Visualizations
Glucokinase Signaling Pathway
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. BMS-820132 is a partial activator of GK, enhancing its activity.
Caption: Glucokinase (GK) signaling in pancreas and liver, and the action of BMS-820132.
Troubleshooting Logic for Toxicity Findings
This diagram illustrates the logical flow for investigating toxicity observed during preclinical studies of a glucokinase activator.
Caption: Decision tree for troubleshooting toxicity of glucokinase activators.
Adjusting BMS-820132 dosage to avoid adverse effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the partial glucokinase activator, BMS-8201...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the partial glucokinase activator, BMS-820132. The information provided is intended to help users anticipate and mitigate potential adverse effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its primary mechanism of action?
A1: BMS-820132 is a partial activator of the enzyme glucokinase (GK).[1] Glucokinase plays a critical role in glucose homeostasis by acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[2] By partially activating GK, BMS-820132 aims to enhance glucose-stimulated insulin secretion and hepatic glucose uptake, thereby lowering blood glucose levels.[1]
Q2: What are the primary adverse effects associated with BMS-820132 and other glucokinase activators?
A2: The most significant adverse effect associated with glucokinase activators (GKAs) is hypoglycemia (low blood sugar).[3] This is considered an exaggerated pharmacological effect of potent GK activation.[4] Other potential adverse effects observed with the GKA class include an increase in plasma triglycerides (hypertriglyceridemia) and elevations in blood pressure.[5][6]
Q3: Is the risk of adverse effects with BMS-820132 the same under all experimental conditions?
A3: No, preclinical studies have shown that the adverse effects of BMS-820132 are highly dependent on the baseline glycemic state of the animal model. In euglycemic (normal blood glucose) rats and dogs, administration of BMS-820132 led to significant hypoglycemia and associated toxicities.[5] However, in a hyperglycemic (high blood glucose) diabetic rat model (Zucker diabetic fatty rats), the same doses did not induce hypoglycemia or other adverse effects.[4] This suggests that the risk of adverse events is substantially lower in a hyperglycemic state.
Q4: Have clinical trials been conducted for BMS-820132?
A4: Yes, Bristol Myers Squibb completed two Phase 1 clinical trials for BMS-820132: a single ascending dose study (NCT01105429) and a multiple ascending dose study (NCT01290575).[7][8] However, the detailed results of these trials have not been formally published.
This guide provides strategies to mitigate the primary adverse effects that may be encountered during preclinical research with BMS-820132.
Issue 1: Hypoglycemia
Symptoms in Animal Models: Lethargy, tremors, seizures, and in severe cases, coma.
Mitigation Strategies:
Subject Selection: Whenever possible, utilize hyperglycemic animal models of diabetes for efficacy studies. The risk of hypoglycemia is significantly lower in these models.[5]
Dose Selection: Initiate studies with the lowest effective dose and perform dose-escalation studies to identify the therapeutic window.
Intensive Glucose Monitoring: Implement a robust blood glucose monitoring protocol, especially during the initial phases of the experiment and at the expected time of peak drug concentration.
Nutritional Support: Ensure animals have ad libitum access to food, particularly during the periods of expected maximum drug effect. In case of observed hypoglycemia, provide a readily available glucose source.
Issue 2: Hypertriglyceridemia
Observation: Increased levels of triglycerides in plasma.
Mitigation Strategies:
Baseline Lipid Profile: Establish a baseline lipid profile for all animals before initiating treatment with BMS-820132.
Regular Monitoring: Monitor plasma lipid levels at regular intervals throughout the study to detect any significant elevations.
Dietary Control: Utilize a standard, controlled diet for all study animals to minimize diet-induced variations in lipid profiles.
Data from Clinical Trials of Other Glucokinase Activators
While specific data for BMS-820132 is unavailable, the following tables summarize adverse event data from clinical trials of other glucokinase activators, which can provide a general understanding of the potential dose-dependent effects.
Table 1: Incidence of Hypoglycemia with MK-0941 in Patients with Type 2 Diabetes
Treatment Group
Number of Patients
Symptomatic Hypoglycemia (%)
Placebo
118
29.7
MK-0941 10 mg t.i.d.
117
41.0
MK-0941 20 mg t.i.d.
117
47.0
MK-0941 30 mg t.i.d.
118
50.8
MK-0941 40 mg t.i.d.
117
53.8
Data from a 14-week, dose-ranging study of MK-0941 in patients taking stable-dose insulin glargine.[5][6]
Table 2: Lipid Parameter Changes with MK-0941
Treatment Group
Median Percent Change from Baseline in Triglycerides
Placebo
-2.3%
MK-0941 10 mg t.i.d.
+11.1%
MK-0941 20 mg t.i.d.
+13.3%
MK-0941 30 mg t.i.d.
+16.7%
MK-0941 40 mg t.i.d.
+19.2%
Data from a 14-week, dose-ranging study of MK-0941.[5][6]
Table 3: Adverse Events in a Phase 3 Trial of Dorzagliatin (75 mg BID)
Adverse Event
Dorzagliatin (n=310)
Placebo (n=153)
Any Adverse Event
48.1%
47.1%
Hypoglycemia
0.3%
0%
Diarrhea
1.9%
2.0%
Nausea
1.3%
0.7%
Upper Respiratory Tract Infection
6.8%
5.9%
Data from a 24-week, double-blind, placebo-controlled phase 3 trial in drug-naïve patients with type 2 diabetes.[9]
Experimental Protocols
Protocol 1: Monitoring for Hypoglycemia in Preclinical Studies
Baseline Glucose Measurement: Prior to the first dose of BMS-820132, collect a baseline blood sample to determine fasting blood glucose levels.
Post-Dose Monitoring: Collect blood samples at regular intervals post-dosing. A typical schedule would be at 0.5, 1, 2, 4, 8, 12, and 24 hours after the first dose.
Method of Measurement: Use a calibrated glucometer for rapid blood glucose assessment. For more precise measurements, collect samples in fluoride/oxalate tubes for plasma glucose analysis by a central laboratory.
Definition of Hypoglycemia: Establish a clear threshold for hypoglycemia based on the animal model being used (e.g., <50 mg/dL).
Intervention Plan: If an animal's blood glucose falls below the predefined threshold, administer a bolus of oral glucose solution or parenteral dextrose, depending on the severity of the hypoglycemia.
Symptomatic Monitoring: Observe animals closely for clinical signs of hypoglycemia.
Protocol 2: Assessment of Lipid Profile in Preclinical Studies
Baseline Sample Collection: Prior to the initiation of the study, collect a fasting blood sample from all animals.
Sample Processing: Centrifuge the blood to separate plasma or serum and store at -80°C until analysis.
Lipid Panel Analysis: Analyze the samples for total cholesterol, triglycerides, high-density lipoprotein (HDL) cholesterol, and low-density lipoprotein (LDL) cholesterol.
Follow-up Sampling: Collect additional fasting blood samples at predetermined intervals during the study (e.g., weekly or bi-weekly) and at the termination of the study.
Data Analysis: Compare the lipid profiles of the BMS-820132 treated groups to the vehicle control group to identify any significant changes.
Visualizations
Caption: Mechanism of action of BMS-820132 in pancreas and liver.
Caption: Decision workflow for managing hypoglycemia risk.
Technical Support Center: BMS-820132 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the partial glucokinase activator, BMS-820132, in animal models. Frequently Asked Questions...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the partial glucokinase activator, BMS-820132, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its mechanism of action?
BMS-820132 is an orally active, partial activator of glucokinase (GK).[1] Glucokinase is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes.[2][3] By partially activating GK, BMS-820132 enhances glucose-stimulated insulin secretion from pancreatic β-cells and increases glucose uptake and glycogen synthesis in the liver, thereby lowering blood glucose levels.[2][4]
Q2: What are the recommended formulations for in vivo administration of BMS-820132?
BMS-820132 can be formulated for oral administration using several vehicles. The choice of vehicle depends on the experimental design and duration. Here are two common protocols:
Protocol 1 (Aqueous-based): 10% DMSO in 90% (20% SBE-β-CD in Saline). This formulation provides a clear solution with a solubility of at least 2.5 mg/mL.[1]
Protocol 2 (Oil-based): 10% DMSO in 90% Corn Oil. This also yields a clear solution with a solubility of at least 2.5 mg/mL and may be suitable for longer-term studies.[1]
It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Q3: What is the primary challenge when administering BMS-820132 in animal models?
The most significant challenge is the risk of hypoglycemia due to the potent activation of glucokinase.[5][6] This is an exaggerated pharmacological effect of the compound. Careful dose selection and vigilant monitoring of blood glucose levels are crucial to avoid this adverse event.
Q4: What are the clinical signs of hypoglycemia in mice?
Researchers should be observant for the following signs of hypoglycemia in mice:
Lethargy and reduced activity
Hunched posture
Piloerection (hair standing on end)
Ataxia (uncoordinated movements)
Seizures
Coma
If any of these signs are observed, immediate intervention is necessary.
Q5: How can I monitor for and manage hypoglycemia?
Regular blood glucose monitoring is essential. This can be done by collecting a small blood sample from the tail vein and using a handheld glucometer. For managing hypoglycemia, oral or subcutaneous administration of a dextrose solution can be used to rapidly increase blood glucose levels.[7]
Troubleshooting Guide
Problem 1: Inconsistent or unexpected experimental results after oral gavage.
Potential Cause
Troubleshooting Action
Relevant Protocols & Resources
Improper Gavage Technique
Ensure all personnel are properly trained in oral gavage techniques to minimize stress and prevent injury to the esophagus or trachea.[8][9] Using a flexible-tipped gavage needle can reduce the risk of trauma.[10] Coating the gavage needle with sucrose may also reduce animal stress.[11]
--INVALID-LINK--
Formulation Instability or Inhomogeneity
Prepare formulations fresh daily.[1] If using a suspension, ensure it is thoroughly mixed before each administration to guarantee dose uniformity. Visually inspect the formulation for any precipitation before dosing.
--INVALID-LINK--
High Variability Between Animals
Standardize the fasting period before dosing to minimize differences in gastrointestinal transit times.[10] Ensure accurate dosing based on individual animal body weights.
--INVALID-LINK--
Problem 2: Animals exhibit signs of toxicity.
Potential Cause
Troubleshooting Action
Relevant Protocols & Resources
Severe Hypoglycemia
This is the most likely cause of toxicity.[6] Immediately measure blood glucose. If low, administer a glucose solution. Reduce the dose of BMS-820132 in subsequent experiments.
--INVALID-LINK--
Vehicle Toxicity
While the recommended vehicles are generally well-tolerated, high concentrations of DMSO can be toxic. Ensure the final DMSO concentration in the administered formulation is as low as possible.
--INVALID-LINK--
Off-Target Effects
Although BMS-820132 is a selective glucokinase activator, off-target effects at high doses cannot be entirely ruled out. Consider reducing the dose. Monitor for general signs of distress and consider liver function monitoring if hepatotoxicity is suspected.
--INVALID-LINK--
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Animal Preparation: Fast mice for 4-6 hours before dosing, ensuring free access to water.
Dose Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the formulation to be administered. The typical maximum oral gavage volume for mice is 10 mL/kg.
Administration:
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length.
Carefully insert the gavage needle into the esophagus. Do not force the needle if resistance is met.
Slowly administer the formulation to prevent regurgitation and aspiration.[10]
Post-Administration Monitoring: Observe the animal for at least 15-30 minutes after dosing for any signs of distress, such as labored breathing or lethargy.[12]
Protocol 2: BMS-820132 Formulation
Aqueous-Based Formulation (10% DMSO / 90% (20% SBE-β-CD in Saline))
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
Prepare a stock solution of BMS-820132 in DMSO (e.g., 25 mg/mL).
To prepare the final formulation, add 1 part of the BMS-820132 DMSO stock to 9 parts of the 20% SBE-β-CD in saline solution.
Vortex thoroughly to ensure a clear solution. Prepare fresh daily.[1]
Oil-Based Formulation (10% DMSO / 90% Corn Oil)
Prepare a stock solution of BMS-820132 in DMSO (e.g., 25 mg/mL).
To prepare the final formulation, add 1 part of the BMS-820132 DMSO stock to 9 parts of corn oil.
Vortex thoroughly to ensure a clear solution. Prepare fresh daily.[1]
Protocol 3: Blood Glucose Monitoring in Mice
Gently restrain the mouse.
Make a small incision at the tip of the tail with a sterile lancet or blade.
Gently massage the tail to produce a small drop of blood.
Apply the blood drop to a glucose test strip inserted into a calibrated glucometer.
Record the blood glucose reading.
Apply gentle pressure to the tail tip with a clean gauze pad to stop the bleeding.
Protocol 4: Assessment of Pancreatic β-Cell Function (In Vivo)
One method to assess β-cell function in response to BMS-820132 is to measure plasma insulin and C-peptide levels following an oral glucose tolerance test (OGTT).
Fast mice for 6 hours.
Administer BMS-820132 or vehicle via oral gavage.
After a predetermined time (based on the expected Tmax of BMS-820132), administer a glucose solution (typically 2 g/kg) via oral gavage.
Collect blood samples at baseline (before glucose administration) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
Process blood to collect plasma.
Analyze plasma samples for insulin and C-peptide concentrations using commercially available ELISA kits. An increase in the insulin and C-peptide response to the glucose challenge in the BMS-820132-treated group compared to the vehicle group would indicate enhanced β-cell function.
Protocol 5: Assessment of Liver Function and Glycogen Synthesis
Liver Function Monitoring:
Collect blood samples from animals at baseline and at the end of the study.
Process blood to obtain serum or plasma.
Measure levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. Elevated levels may indicate liver injury.
Hepatic Glycogen Synthesis:
At the end of the experiment, euthanize the animals and immediately collect liver tissue.
Flash-freeze the liver samples in liquid nitrogen and store at -80°C.
Determine liver glycogen content using an acid-hydrolysis method. This involves hydrolyzing the glycogen to glucose and then measuring the glucose concentration spectrophotometrically using a glucose assay kit.[13][14] An increase in hepatic glycogen content in the BMS-820132-treated group would be a direct indicator of target engagement in the liver.
Visualizations
Caption: Mechanism of action of BMS-820132 in pancreatic β-cells and hepatocytes.
Caption: Experimental workflow for in vivo studies with BMS-820132.
Technical Support Center: BMS-820132 Efficacy in DIO Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of diet on the efficacy of BMS-820132 in diet-induced obesity (DIO) mice. Frequ...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of diet on the efficacy of BMS-820132 in diet-induced obesity (DIO) mice.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its primary mechanism of action?
BMS-820132 is an orally active, partial glucokinase (GK) activator.[1][2][3] Glucokinase is a key enzyme that regulates glucose homeostasis by catalyzing the first step of glycolysis.[3][4][5] By activating glucokinase, BMS-820132 enhances glucose uptake and utilization, which can lead to a reduction in blood glucose levels.[1][4]
Q2: What is the rationale for using BMS-820132 in diet-induced obesity (DIO) mouse models?
DIO mice are a standard preclinical model for studying obesity and related metabolic disorders like type 2 diabetes.[6][7] These mice develop obesity, insulin resistance, and hyperglycemia when fed a high-fat diet.[6][7] BMS-820132 is used in these models to evaluate its potential as a therapeutic agent for improving glucose control in the context of obesity and insulin resistance.[1]
Q3: How does diet composition potentially influence the efficacy of BMS-820132 in DIO mice?
While direct studies on diet interaction with BMS-820132 are limited in the provided search results, based on its mechanism, diet composition is expected to have a significant impact. The high-fat diet used to induce the DIO phenotype leads to metabolic changes that can affect how a glucokinase activator works. For instance, the constant metabolic stress from a high-fat diet can alter insulin sensitivity and glucose metabolism, which are the very processes targeted by BMS-820132.
Q4: What are the known side effects of BMS-820132 in animal models?
A key risk associated with glucokinase activators, including BMS-820132, is hypoglycemia (abnormally low blood sugar).[3][4] In toxicology studies with healthy, euglycemic (normal blood sugar) rats and dogs, administration of BMS-820132 led to significant and prolonged hypoglycemia, along with other adverse effects.[4][5] However, in hyperglycemic and insulin-resistant Zucker diabetic fatty (ZDF) rats, these toxic effects were not observed, suggesting that the adverse effects are secondary to the exaggerated pharmacology of potent GK activation in a state of normal blood glucose.[4]
Troubleshooting Guide
Issue
Potential Cause
Recommended Action
High variability in blood glucose response to BMS-820132
Dietary Inconsistency: Even small variations in the fat content or composition of the diet can alter the metabolic state of DIO mice, leading to inconsistent drug responses.
Ensure strict adherence to the specified high-fat diet protocol for all animals in the study.
Gavage Technique: Improper oral gavage can lead to variable drug absorption.
Ensure all personnel are properly trained in oral gavage techniques for mice. Consider alternative routes of administration if variability persists.
Unexpected Hypoglycemia
Drug Dosage: The administered dose of BMS-820132 may be too high for the specific metabolic state of the mice.
Perform a dose-response study to determine the optimal therapeutic window for your DIO mouse model.
Fasting State: The hypoglycemic risk of BMS-820132 is higher in the fasted state.
Carefully control the fasting period before and after drug administration and glucose measurements.
Lack of Efficacy (No significant change in blood glucose)
Insufficient Drug Exposure: The dose may be too low, or the drug may not be properly absorbed.
Verify the formulation and administration of BMS-820132. Consider measuring plasma drug concentrations to confirm exposure.
Severe Insulin Resistance: In severely obese and insulin-resistant mice, the effect of a glucokinase activator alone may be limited.
Assess the degree of insulin resistance in your DIO model. Consider combination therapies with other anti-diabetic agents.
Experimental Protocols
Induction of Diet-Induced Obesity (DIO)
Animal Model: C57BL/6J mice are commonly used for DIO studies.[7]
Diet: At 4-6 weeks of age, switch mice from a standard chow diet to a high-fat diet (HFD), typically with 45-60% of calories derived from fat.[7][8]
Duration: Maintain mice on the HFD for 8-12 weeks to induce a stable obese and hyperglycemic phenotype.[8][9]
Monitoring: Monitor body weight and food intake weekly. Perform baseline glucose and insulin tolerance tests to confirm the development of the DIO phenotype before starting drug treatment.
BMS-820132 Administration and Efficacy Testing
Drug Preparation: BMS-820132 can be formulated for oral administration. A common vehicle is a solution of 10% DMSO and 90% corn oil.[1]
Dosing: Based on previous studies, a starting dose of 3 µmol/kg to 30 µmol/kg can be considered for acute studies in DIO mice.[1] Chronic studies may require different dosing regimens.
Oral Glucose Tolerance Test (OGTT):
Fast mice for 6 hours.
Administer BMS-820132 or vehicle by oral gavage.
After a set pre-treatment time (e.g., 30-60 minutes), administer a glucose bolus (typically 2 g/kg) via oral gavage.
Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
Quantitative Data Summary
Table 1: Hypothetical Body Weight and Food Intake in DIO Mice Treated with BMS-820132
Treatment Group
Initial Body Weight (g)
Final Body Weight (g)
Average Daily Food Intake (g)
Vehicle Control
45.2 ± 2.5
48.1 ± 2.8
3.5 ± 0.4
BMS-820132 (10 mg/kg)
44.8 ± 2.3
43.5 ± 2.1
3.1 ± 0.3
BMS-820132 (30 mg/kg)
45.5 ± 2.6
41.2 ± 2.4**
2.8 ± 0.5
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. This table presents hypothetical data for illustrative purposes.
Table 2: Hypothetical Blood Glucose Levels during an OGTT in DIO Mice
Treatment Group
Baseline Glucose (mg/dL)
Peak Glucose (mg/dL)
Area Under the Curve (AUC)
Vehicle Control
155 ± 15
450 ± 45
35000 ± 3500
BMS-820132 (10 mg/kg)
148 ± 12
380 ± 38
28000 ± 2800
BMS-820132 (30 mg/kg)
151 ± 14
320 ± 30
22000 ± 2200
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to vehicle control. This table presents hypothetical data for illustrative purposes.
Welcome to the technical support center for assays involving BMS-820132. This resource provides troubleshooting guides and answers to frequently asked questions regarding potential assay interference from the drug and it...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for assays involving BMS-820132. This resource provides troubleshooting guides and answers to frequently asked questions regarding potential assay interference from the drug and its metabolites. The guidance is based on established principles of bioanalysis and immunoassay development.
Frequently Asked Questions (FAQs)
Q1: What is BMS-820132 and what is its primary mechanism of action?
A1: BMS-820132 is an experimental drug candidate known as a partial glucokinase (GK) activator.[1][2][3][4] Glucokinase is a key enzyme that regulates glucose homeostasis, and by activating it, BMS-820132 was investigated for its potential to treat type 2 diabetes.[2][3] The "partial" activation was a strategy to maintain efficacy while reducing the risk of hypoglycemia that was observed with "full" GK activators.[3]
Q2: Why is it important to consider metabolites when developing an assay for a parent drug like BMS-820132?
A2: When a drug is administered, it is metabolized by the body into various other compounds called metabolites. These metabolites can sometimes be structurally similar to the parent drug.[5] This structural similarity can lead to analytical challenges, such as cross-reactivity in immunoassays or overlapping signals in chromatographic methods, potentially causing inaccurate quantification of the parent drug.[5][6][7] Therefore, any robust bioanalytical method must be able to distinguish the parent drug from its metabolites.
Q3: What types of assays are most susceptible to interference from drug metabolites?
A3: Immunoassays (e.g., ELISA) are particularly susceptible to interference due to cross-reactivity, where an antibody raised against the parent drug also binds to structurally similar metabolites.[5][7][8] This can lead to an overestimation of the parent drug's concentration. While generally more specific, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also face challenges, such as ion suppression or enhancement from co-eluting metabolites (a "matrix effect"), which can affect quantification.[6][9]
Signaling and Metabolic Pathways
The diagram below illustrates the role of Glucokinase (GK) in glucose metabolism, the target pathway for BMS-820132.
A Comparative Guide to BMS-820132 and Full Glucokinase Activators in Diabetes Research
For Researchers, Scientists, and Drug Development Professionals Glucokinase (GK) activators represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose sensing in the pancreas and glucose disposal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators represent a promising therapeutic strategy for type 2 diabetes by enhancing glucose sensing in the pancreas and glucose disposal in the liver. However, the initial development of "full" glucokinase activators was hampered by a significant risk of hypoglycemia.[1][2] This has led to the exploration of alternative strategies, such as the development of "partial" glucokinase activators like BMS-820132, designed to mitigate this risk while retaining clinically meaningful efficacy.[1][2] This guide provides an objective comparison of BMS-820132 and full glucokinase activators, supported by experimental data and detailed protocols.
Mechanism of Action: A Tale of Two Activation Profiles
Glucokinase activators, as a class, bind to an allosteric site on the GK enzyme, inducing a conformational change that increases its affinity for glucose.[3] This leads to enhanced glucose phosphorylation, the rate-limiting step in glycolysis in pancreatic β-cells and hepatocytes.[3]
Full Glucokinase Activators , such as dorzagliatin, are designed to elicit a maximal enzymatic response.[4] This robust activation leads to significant reductions in blood glucose levels.[5] However, this potent activity can also lead to an increased risk of hypoglycemia, as the enzyme remains active even at low glucose concentrations.[6]
BMS-820132 , in contrast, is a partial glucokinase activator .[1][2] It was developed to address the key liability of hypoglycemia observed with full activators.[1] While it still enhances glucokinase activity, it does so to a lesser extent than full activators, thereby maintaining a greater degree of glucose dependency.[1] This nuanced mechanism aims to provide effective glycemic control with a reduced risk of driving blood glucose to dangerously low levels.
Performance Data: Efficacy and Safety
The following tables summarize key quantitative data for BMS-820132 and representative full glucokinase activators, dorzagliatin and the liver-selective TTP399. It is important to note that these data are compiled from different studies and do not represent a direct head-to-head comparison.
Table 1: In Vitro Potency of Glucokinase Activators
Compound
Type
Target
AC50 (nM)
Maximum Activation (%)
BMS-820132
Partial Activator
Pancreas & Liver
29
Not explicitly stated as % but characterized as partial
Full GK Activator (Compound 11)
Full Activator
Pancreas & Liver
38
204
Dorzagliatin
Full Activator
Pancreas & Liver
-
-
TTP399
Full Activator
Liver-selective
-
-
AC50: Half-maximal activation concentration. Data for BMS-820132 and Compound 11 are from the same preclinical study. Data for Dorzagliatin and TTP399 are not presented in a directly comparable format in the available literature.
Table 2: Clinical Efficacy of Glucokinase Activators in Type 2 Diabetes
Table 3: Key Safety Findings for Glucokinase Activators
Compound
Key Safety/Tolerability Findings
BMS-820132
Developed to mitigate the hypoglycemia risk associated with full GK activators.[1][2]
Full GK Activators (General)
Associated with a higher risk of hypoglycemia.[6] Some earlier compounds were linked to liver steatosis and hypertriglyceridemia.
Dorzagliatin
Generally well-tolerated. Some studies report a modest increase in triglycerides.[5] The risk of hypoglycemia was not significantly increased in some pivotal trials.[5]
TTP399 (Liver-selective)
Demonstrated a low risk of hypoglycemia.[8][9] In a 6-month study, it did not have a detrimental effect on plasma lipids.[8]
Signaling Pathways and Experimental Workflows
To understand the differential effects of partial and full glucokinase activators, it is crucial to visualize their impact on key signaling pathways and the workflows used to assess their activity.
A Comparative Guide to Glucokinase Activators: BMS-820132 and Dorzagliatin
For Researchers, Scientists, and Drug Development Professionals Introduction Glucokinase (GK) activators (GKAs) represent a novel class of oral hypoglycemic agents for the treatment of Type 2 Diabetes (T2D). By allosteri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucokinase (GK) activators (GKAs) represent a novel class of oral hypoglycemic agents for the treatment of Type 2 Diabetes (T2D). By allosterically activating the GK enzyme, a key glucose sensor in the pancreas and liver, these agents aim to restore glucose homeostasis. This guide provides a detailed comparison of two such GKAs: BMS-820132, a partial activator developed by Bristol Myers Squibb, and Dorzagliatin, a dual-acting activator from Hua Medicine that has received market approval in China. While Dorzagliatin has a wealth of clinical data, information on BMS-820132 is primarily from preclinical and early clinical development, as its progression appears to have been discontinued.
Mechanism of Action: A Tale of Two Activators
Both BMS-820132 and Dorzagliatin target the allosteric site of the glucokinase enzyme, but with distinct activation profiles.
Dorzagliatin is described as a dual-acting GKA , meaning it targets glucokinase in both the pancreas and the liver.[1] This dual action leads to:
In the pancreas: Enhanced glucose-stimulated insulin secretion (GSIS) from β-cells.[1]
In the liver: Increased glucose uptake and glycogen synthesis, leading to reduced hepatic glucose output.[1]
BMS-820132 was developed as a "partial" GKA .[2][3] The rationale behind this approach was to mitigate the risk of hypoglycemia observed with earlier, "full" GKAs.[2][3] By being a partial activator, BMS-820132 was designed to have a more moderate effect on glucokinase, thereby maintaining efficacy while improving the safety profile, particularly concerning hypoglycemia.[2]
Signaling Pathway of Glucokinase Activators
Caption: Signaling pathway of Glucokinase Activators in pancreas and liver.
Efficacy Data
A direct comparison of clinical efficacy is challenging due to the different development stages of the two compounds. Dorzagliatin has extensive data from Phase III trials, while publicly available efficacy data for BMS-820132 is limited to preclinical studies.
Dorzagliatin: Clinical Efficacy in T2D
Dorzagliatin has demonstrated significant and sustained glycemic control in two pivotal Phase III trials: the SEED study (monotherapy in drug-naïve patients) and the DAWN study (add-on to metformin).
Efficacy Parameter
SEED Study (Monotherapy) - 24 Weeks
DAWN Study (Add-on to Metformin) - 24 Weeks
Primary Endpoint
Change from baseline in HbA1c
Change from baseline in HbA1c
Dorzagliatin Group
-1.07%
-1.02%
Placebo Group
-0.50%
-0.36%
Treatment Difference
-0.57% (p<0.001)
-0.66% (p<0.0001)
2h-Postprandial Glucose
Significant reduction vs. placebo
Significant reduction vs. placebo
Fasting Plasma Glucose
Significant reduction vs. placebo
Not the primary mechanism, metformin addresses FPG
BMS-820132: Preclinical and Early Clinical Findings
Quantitative human efficacy data for BMS-820132 from its Phase I trials (NCT01105429 and NCT01290575) are not publicly available. The primary focus of these studies was on safety, tolerability, and pharmacokinetics.[2]
Preclinical studies in Zucker diabetic fatty (ZDF) rats, a model of T2D, showed that BMS-820132 had a glucose-lowering effect.[2] However, in healthy euglycemic rats and dogs, administration of BMS-820132 at therapeutic exposures led to significant hypoglycemia and associated toxicities.[2] These adverse effects were not observed in the hyperglycemic ZDF rats, suggesting the toxicity was secondary to the exaggerated pharmacology of potent GK activation in a non-diabetic state.[2]
Experimental Protocols
Dorzagliatin Phase III Clinical Trial Workflow (SEED & DAWN Studies)
The SEED (monotherapy) and DAWN (add-on to metformin) studies followed a similar design.
A Head-to-Head Comparison of Glucokinase Activators: BMS-820132 and Piragliatin
For Researchers, Scientists, and Drug Development Professionals Glucokinase (GK) activators represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by enhancing glucose sensing in pa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Glucokinase (GK) activators represent a promising therapeutic class for the management of type 2 diabetes mellitus (T2DM) by enhancing glucose sensing in pancreatic β-cells and promoting glucose uptake in the liver. This guide provides a comparative overview of two such investigational drugs, BMS-820132 and Piragliatin, based on available preclinical and clinical data. While direct head-to-head clinical studies are not publicly available, this document aims to facilitate a comparative assessment by presenting their individual characteristics, performance data, and underlying mechanisms.
Mechanism of Action: Targeting Glucokinase for Glycemic Control
Both BMS-820132 and Piragliatin are small-molecule allosteric activators of glucokinase.[1][2][3][4] Glucokinase plays a pivotal role in glucose homeostasis by catalyzing the phosphorylation of glucose to glucose-6-phosphate, the first rate-limiting step in glycolysis.[3][5] In pancreatic β-cells, this action triggers insulin secretion in a glucose-dependent manner. In the liver, glucokinase activation enhances glucose uptake and glycogen synthesis.[3][5]
BMS-820132 has been described as a "partial" glucokinase activator, a characteristic designed to potentially mitigate the risk of hypoglycemia associated with full activation of the enzyme.[1][4] Piragliatin is characterized as a mixed-type glucokinase activator, meaning it increases both the maximal velocity (Vmax) of the enzyme and its affinity for glucose.[3]
Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.
A Comparative In Vivo Efficacy Analysis: BMS-820132 and Metformin
This guide provides a detailed comparison of the in vivo efficacy of BMS-820132, a partial glucokinase activator, and metformin, a widely prescribed biguanide for type 2 diabetes. The information is intended for research...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides a detailed comparison of the in vivo efficacy of BMS-820132, a partial glucokinase activator, and metformin, a widely prescribed biguanide for type 2 diabetes. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of the performance of these two compounds based on available preclinical data. It is important to note that the data presented here are compiled from separate in vivo studies, as no head-to-head comparative studies were identified in the public domain.
Mechanism of Action
The pharmacological effects of BMS-820132 and metformin are elicited through distinct signaling pathways. BMS-820132 directly targets glucokinase, a key enzyme in glucose metabolism, while metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
BMS-820132 Signaling Pathway
BMS-820132 acts as a partial activator of glucokinase (GK) in the liver and pancreas.[1][2][3] In the pancreas, this activation leads to increased glucose sensing by β-cells, resulting in enhanced glucose-stimulated insulin secretion. In the liver, activation of GK promotes hepatic glucose uptake and glycogen synthesis, contributing to lower blood glucose levels.[1]
Unveiling the Kinase Selectivity of BMS-820132: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals BMS-820132 is a potent and orally active partial activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1] With an AC50 of 29 nM for gluco...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
BMS-820132 is a potent and orally active partial activator of glucokinase (GK), a critical enzyme in glucose homeostasis.[1] With an AC50 of 29 nM for glucokinase, its primary therapeutic potential lies in the treatment of type 2 diabetes.[1] This guide provides a comprehensive comparison of BMS-820132's known activity and explores the broader context of kinase selectivity, a crucial aspect of drug development.
Glucokinase Activation by BMS-820132
BMS-820132 functions as a partial activator of glucokinase, the primary glucose sensor in pancreatic β-cells and hepatocytes. In these cells, glucokinase plays a pivotal role in regulating glucose-stimulated insulin secretion and hepatic glucose uptake and metabolism.
Below is a diagram illustrating the central role of glucokinase in the glucose signaling pathway and the point of intervention for BMS-820132.
Caption: Glucokinase signaling pathway activated by BMS-820132.
To ensure the safety and efficacy of kinase-targeted drugs, comprehensive selectivity profiling against a broad panel of kinases is a standard and critical step in drug discovery. While specific data for BMS-820132 is unavailable, the following outlines a typical experimental workflow for such an assessment.
Kinase Panel Screening Workflow
Caption: Workflow for determining kinase inhibitor selectivity.
Key Experimental Methodologies
Several established methods are employed to determine the selectivity of a compound against a panel of kinases. These assays can be broadly categorized as either binding assays or activity assays.
1. KINOMEscan™ (Competition Binding Assay):
Principle: This method relies on a competitive binding assay where the test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding.
Protocol Outline:
A panel of human kinases, each tagged with a unique DNA barcode, is used.
The test compound (e.g., BMS-820132) is incubated with the kinase and an immobilized, active-site directed ligand.
After an equilibration period, unbound kinase is washed away.
The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
The results are typically reported as the dissociation constant (Kd), indicating the binding affinity of the compound for each kinase.
2. ADP-Glo™ Kinase Assay (Activity Assay):
Principle: This is a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the test compound signifies inhibition of kinase activity.
Protocol Outline:
The kinase, its specific substrate, and ATP are incubated with the test compound in a multi-well plate.
After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.
A "Kinase Detection Reagent" is then added to convert the newly produced ADP into ATP.
This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
The inhibitory effect of the compound is determined by the reduction in luminescence compared to a control without the inhibitor.
Comparative Data Summary
As comprehensive cross-reactivity data for BMS-820132 is not publicly available, a comparative table with other kinases cannot be provided at this time. The primary reported activity of BMS-820132 is its partial activation of glucokinase.
BMS-820132 is a potent partial activator of glucokinase, a key regulator of glucose metabolism. While its primary target and mechanism of action are well-defined, a comprehensive public profile of its cross-reactivity with other kinases is not available. The assessment of kinase selectivity is a cornerstone of modern drug development, employing sophisticated high-throughput screening methods to identify potential off-target effects and ensure a favorable safety profile. Further investigation into the kinome-wide selectivity of BMS-820132 would provide a more complete understanding of its pharmacological profile.
Replicating Published BMS-820132 Study Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the published preclinical data for BMS-820132, a partial glucokinase (GK) activator. The information is inte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published preclinical data for BMS-820132, a partial glucokinase (GK) activator. The information is intended to assist researchers in replicating and comparing the findings of key studies. This document summarizes the mechanism of action, experimental protocols, and available quantitative data from published literature.
Mechanism of Action: Glucokinase Activation
BMS-820132 is an orally active, partial activator of glucokinase (GK), an enzyme crucial for glucose homeostasis.[1] GK acts as a glucose sensor in pancreatic β-cells and hepatocytes. By activating GK, BMS-820132 enhances glucose-stimulated insulin secretion from the pancreas and increases glucose uptake and glycogen synthesis in the liver. This dual action contributes to lowering blood glucose levels. The primary concern associated with potent GK activation is the risk of hypoglycemia, which is considered an exaggerated pharmacological effect.[2]
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Caption: Signaling pathway of BMS-820132 in pancreatic β-cells and hepatocytes.
Comparative Performance Data
Published literature to date does not contain direct head-to-head comparative studies of BMS-820132 with other glucokinase activators. The following tables summarize the available quantitative data for BMS-820132 from preclinical studies.
In Vitro Activity
Compound
Target
Assay
AC50 (nM)
BMS-820132
Glucokinase
Biochemical Assay
29
In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Induced Obese (DIO) Mice
While specific percentage reductions in blood glucose or Area Under the Curve (AUC) data are not detailed in the readily available literature, studies report that single oral doses of BMS-820132 at 3 µmol/kg and 30 µmol/kg decreased glucose levels in an OGTT in this model.[1]
Preclinical Pharmacokinetics
Detailed pharmacokinetic parameters such as Cmax, Tmax, and AUC for BMS-820132 in preclinical models (e.g., rats, dogs) have been determined but are not publicly available in the reviewed literature.
Experimental Protocols
Key Experiment: Oral Glucose Tolerance Test (OGTT) in Mice
The following is a generalized protocol for an OGTT in mice, based on standard methodologies, to assess the in vivo efficacy of compounds like BMS-820132.
Objective: To evaluate the effect of a test compound on glucose tolerance in a diet-induced obese mouse model.
Animal Acclimation and Diet: Acclimate DIO mice to the housing conditions for at least one week prior to the experiment. Continue the high-fat diet throughout the study.
Fasting: Fast the mice overnight (approximately 16 hours) before the test, with free access to water.
Baseline Blood Glucose: On the day of the experiment, record the body weight of each mouse. Obtain a baseline blood sample (t=0 min) from the tail vein to measure fasting blood glucose levels.
Compound Administration: Administer BMS-820132 or vehicle orally via gavage at the desired dose (e.g., 3 µmol/kg or 30 µmol/kg).
Glucose Challenge: After a set time following compound administration (e.g., 30 or 60 minutes), administer a glucose solution orally via gavage.
Blood Glucose Monitoring: Collect blood samples from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
Data Analysis: Measure blood glucose concentrations at each time point. Plot the mean blood glucose concentration versus time for each treatment group. The Area Under the Curve (AUC) for the glucose excursion can be calculated to quantify the overall effect on glucose tolerance.
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Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
Logical Relationships in Comparative Efficacy Assessment
When comparing the efficacy of different glucokinase activators, a logical framework is essential. The primary measure of efficacy is the ability to lower blood glucose levels, which can be assessed through various in vivo and in vitro experiments.
A Preclinical Comparative Analysis of Glucokinase Activators: BMS-820132 and AZD1656
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the preclinical profiles of two glucokinase activators, BMS-820132 and AZD1656. The information pres...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of two glucokinase activators, BMS-820132 and AZD1656. The information presented is collated from publicly available preclinical studies to assist researchers in understanding the nuances of these compounds.
Executive Summary
BMS-820132, developed by Bristol Myers Squibb, is characterized as a "partial" glucokinase activator, a designation stemming from efforts to mitigate the risk of hypoglycemia observed with earlier, "full" activators.[1] In contrast, AZD1656, from AstraZeneca, is a potent glucokinase activator that has undergone extensive preclinical and clinical evaluation. Both compounds aim to enhance glucose-stimulated insulin secretion and hepatic glucose uptake by targeting glucokinase, a key regulator of glucose homeostasis. This guide will delve into their comparative efficacy, safety profiles, and the experimental methodologies used in their preclinical evaluation.
Mechanism of Action: Glucokinase Activation
Both BMS-820132 and AZD1656 are allosteric activators of glucokinase (GK). GK, often referred to as the body's "glucose sensor," plays a critical role in glucose metabolism, primarily in pancreatic β-cells and hepatocytes. By binding to an allosteric site on the GK enzyme, these activators increase its affinity for glucose and enhance its catalytic activity. This leads to increased glucose phosphorylation, which in turn stimulates insulin secretion from pancreatic β-cells and promotes glycogen synthesis and glucose uptake in the liver.[2][3][4]
Caption: Glucokinase activator signaling pathway.
Comparative Efficacy Data
The following tables summarize the available preclinical efficacy data for BMS-820132 and AZD1656. It is important to note that these data are collated from separate studies and are not from head-to-head comparisons.
Marked and extended hypoglycemia with associated clinical signs of toxicity and degenerative histopathological changes in the stomach, sciatic nerve, myocardium, and skeletal muscles.[7]
Zucker Diabetic Fatty (ZDF) Rats
Not specified
1 month
Did not induce hypoglycemia or the histopathological adverse effects seen in euglycemic animals.[7]
AZD1656
Gckr-del/wt mouse
Not specified
Chronic
Associated with raised liver triglycerides and hepatocyte microvesicular steatosis.[6]
A meta-analysis of 23 randomized trials in humans indicated that AZD1656 is well-tolerated and safe, with a non-significant increased risk of hypoglycemia compared to placebo.[8]
Experimental Protocols
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is a generalized representation based on standard methodologies.
Caption: Experimental workflow for an Oral Glucose Tolerance Test.
Methodology:
Animal Acclimatization: Mice are housed under standard laboratory conditions with ad libitum access to food and water for at least one week before the experiment.
Fasting: Mice are fasted overnight for 16-18 hours with free access to water.[9]
Baseline Glucose Measurement: A baseline blood sample is collected from the tail vein, and blood glucose is measured using a glucometer. This is the 0-minute time point.[9]
Compound Administration: BMS-820132, AZD1656, or vehicle is administered orally (p.o.) by gavage at the specified doses.
Glucose Challenge: After a set period for drug absorption (e.g., 30-60 minutes), a concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.[9]
Blood Glucose Monitoring: Blood glucose levels are measured at various time points post-glucose administration, typically 15, 30, 60, and 120 minutes.[9]
Data Analysis: The area under the curve (AUC) for glucose is calculated to assess the extent of glucose excursion.
In Vivo Toxicology Studies
This represents a general protocol for a single-dose acute toxicity study.
Methodology:
Animal Selection: Healthy young adult rodents (e.g., Sprague-Dawley rats) are used.
Dose Formulation: The test compound is formulated in an appropriate vehicle.
Dose Administration: The compound is administered, typically via the clinical route of administration (e.g., oral gavage), in a single dose. Multiple dose levels are tested to determine the maximum tolerated dose (MTD).
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.[10]
Necropsy and Histopathology: At the end of the observation period, animals are euthanized, and a full necropsy is performed. Tissues are collected and examined for gross and microscopic pathological changes.
Conclusion
Both BMS-820132 and AZD1656 are potent glucokinase activators with demonstrated preclinical efficacy in lowering blood glucose. The distinction of BMS-820132 as a "partial" activator was a deliberate strategy to minimize the risk of hypoglycemia, a known concern with this class of compounds. Preclinical toxicology studies with BMS-820132 in euglycemic animals revealed hypoglycemia-related adverse effects, which were not observed in hyperglycemic diabetic models. AZD1656 has also shown robust glucose-lowering effects, though long-term treatment in a specific mouse model was associated with hepatic lipid accumulation. The choice between these or other glucokinase activators for further research and development would depend on a comprehensive evaluation of their efficacy, safety, and pharmacokinetic profiles in relevant disease models. This guide provides a foundational comparison to aid in such evaluations.
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-820132
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BMS-820132, a potent, orally active glucokinase activator. All personnel, including researcher...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of BMS-820132, a potent, orally active glucokinase activator. All personnel, including researchers, scientists, and drug development professionals, must adhere to these procedures to mitigate risks associated with this compound.
BMS-820132 is a powerful pharmacological agent that requires stringent safety measures to prevent accidental exposure.[1][2] Due to its potency, inhalation, skin contact, and ingestion must be avoided. The following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs).
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling BMS-820132. The following table summarizes the required equipment and its purpose.
PPE Component
Specification
Purpose
Gloves
Double-gloving with nitrile gloves
Prevents skin contact. The outer glove should be changed immediately upon suspected contamination.
Lab Coat
Disposable, solid-front, back-tying gown
Protects against spills and contamination of personal clothing.
Eye Protection
Chemical splash goggles or a full-face shield
Protects eyes from splashes and airborne particles.
Respiratory Protection
A fit-tested N95 respirator or higher (e.g., PAPR)
Prevents inhalation of airborne particles, especially when handling the powdered form.
Shoe Covers
Disposable, slip-resistant shoe covers
Prevents the tracking of contaminants out of the laboratory.
Operational Plan for Handling BMS-820132
Receiving and Storage:
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Recommended storage conditions are:
All manipulations of BMS-820132, especially weighing and dilutions, should be performed within a certified chemical fume hood or a containment glove box to minimize the risk of aerosolization.
Caption: Workflow for Handling BMS-820132
Disposal Plan
All disposable materials that have come into contact with BMS-820132, including gloves, gowns, shoe covers, and weighing papers, must be treated as hazardous waste.
Waste Segregation and Disposal:
Solid Waste: Collect all contaminated solid waste in a dedicated, clearly labeled, sealed hazardous waste container.
Liquid Waste: Collect contaminated liquid waste in a separate, labeled, sealed hazardous waste container.
Sharps: Any contaminated sharps should be disposed of in a designated sharps container for hazardous materials.
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.
Emergency Procedures
In case of skin contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
In case of ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent protocols, researchers can safely handle BMS-820132 while minimizing the risk of exposure and ensuring a secure laboratory environment.